1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTXYTPJTDWEBQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis, Characterization, and Mechanistic Insights into 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
Executive Summary & Rationale
The rational design and synthesis of hybrid heterocyclic chalcones represent a critical node in modern medicinal chemistry and drug discovery. The compound 1-(4-methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one (CAS: 69837-02-1) is a highly versatile α,β-unsaturated ketone[1]. By bridging an electron-rich 4-methoxyphenyl moiety with a bioisosteric thiophene ring, this molecule serves as an advanced synthon. It is extensively utilized in for high-throughput screening[2] and acts as a direct precursor for the development of complex bioactive heterocycles, including pyrazolines and flavonols[3][4].
As a Senior Application Scientist, I have structured this guide to move beyond standard preparative recipes. Here, we will deconstruct the thermodynamic and kinetic principles governing the Claisen-Schmidt condensation, providing a self-validating experimental framework that ensures high chemoselectivity, strict stereocontrol, and reproducible yields.
Mechanistic Pathway & Reaction Design
The synthesis of 1-(4-methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one is achieved via a base-catalyzed Claisen-Schmidt condensation between 4-methoxyacetophenone and 2-thiophenecarboxaldehyde.
Causality in Experimental Choices:
-
Chemoselectivity: 2-Thiophenecarboxaldehyde lacks α-protons, rendering it incapable of forming an enolate. This orthogonal reactivity ensures it acts exclusively as the electrophile, preventing complex self-condensation mixtures.
-
Thermodynamic Control (E1cB Mechanism): The initial nucleophilic attack forms a β-hydroxy ketone intermediate. Under basic conditions, the subsequent dehydration proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway. The elimination is driven by the thermodynamic stability of the resulting extended conjugated system.
-
Stereoselectivity: The reaction exclusively yields the E-isomer (trans-chalcone). The Z-isomer suffers from severe steric clash between the bulky thienyl ring and the 4-methoxyphenyl carbonyl oxygen, making the E-geometry the absolute thermodynamic sink.
Fig 1. Claisen-Schmidt condensation mechanism yielding the trans-chalcone via E1cB dehydration.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed for a 10 mmol scale, integrating visual and chemical feedback loops to validate the reaction's progress in real-time.
Materials Required:
-
4-Methoxyacetophenone (1.50 g, 10.0 mmol)
-
2-Thiophenecarboxaldehyde (1.12 g, 10.0 mmol)
-
Absolute Ethanol (15 mL, Polar Protic Solvent)
-
Aqueous Sodium Hydroxide (40% w/v, 5 mL)
Step-by-Step Methodology:
-
Initiation & Solvation: Dissolve 4-methoxyacetophenone and 2-thiophenecarboxaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Self-Validation: The formation of a clear, homogeneous solution confirms complete dissolution and optimal collision frequency for the reactants.
-
-
Catalytic Activation: Cool the reaction vessel to 0–5 °C using an ice bath. Add the 40% NaOH solution dropwise over 10 minutes under vigorous magnetic stirring.
-
Causality: The enolate formation is highly exothermic. Maintaining a low temperature during base addition suppresses the competing Cannizzaro reaction of the aldehyde.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.
-
Self-Validation: As the reaction progresses, the solution will transition from pale yellow to a deep orange-red. The newly formed highly conjugated chalcone has lower solubility in the aqueous-ethanolic mixture than the precursors. Its precipitation as a dense yellow solid acts as a thermodynamic sink, driving the reaction to completion via Le Chatelier's principle.
-
-
Quenching & Isolation: Pour the crude suspension into 100 mL of crushed ice water. Neutralize the mixture to pH 7.0 using dilute (1M) HCl.
-
Causality: Neutralization is critical. Residual base trapped in the crystal lattice can catalyze the degradation or polymerization of the chalcone during the drying phase.
-
-
Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.
Fig 2. Step-by-step synthetic workflow for the preparation and isolation of the thienyl chalcone.
Physicochemical Characterization & Analytical Validation
To ensure the structural integrity and stereochemical purity of the synthesized 1-(4-methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, a multi-modal spectroscopic approach is required. The most critical diagnostic feature is the scalar coupling constant ( J ) of the vinylic protons in the 1 H NMR spectrum. A coupling constant of J=15.5 Hz definitively confirms the E-alkene geometry, distinguishing it from the Z-isomer ( J≈10 Hz)[5].
Table 1: Expected Analytical Data for 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
| Analytical Technique | Parameter | Expected Value / Assignment |
| 1 H NMR (CDCl 3 , 400 MHz) | δ 3.88 | (s, 3H) Methoxy (-OCH 3 ) protons |
| δ 7.40, 7.82 | (d, J=15.5 Hz, 2H) Trans-alkene ( α,β ) protons | |
| δ 6.96, 8.04 | (d, J=8.8 Hz, 4H) p -Substituted aryl protons (AB system) | |
| δ 7.08–7.42 | (m, 3H) Thiophene ring protons | |
| FT-IR (ATR) | 1650 cm −1 | Conjugated C=O stretching |
| 1595 cm −1 | Alkene C=C stretching | |
| 1250 cm −1 | Asymmetric C-O-C stretching (Methoxy) | |
| 710 cm −1 | C-S stretching (Thiophene ring) | |
| Melting Point | 95–105 °C | Sharp transition indicates high crystal lattice purity |
Downstream Applications & Biological Relevance
The isolated thienyl chalcone is not merely an end-product but a highly reactive intermediate primed for further functionalization:
-
: Reacting the chalcone with hydrazine hydrate in the presence of glacial acetic acid triggers a Michael addition followed by intramolecular cyclization. The resulting pyrazoline derivatives are heavily investigated for their potent anticancer activities against various cell lines (e.g., MCF-7, HeLa)[4].
-
: Subjecting the chalcone to the Algar-Flynn-Oyamada (AFO) reaction—utilizing hydrogen peroxide and potassium hydroxide—facilitates an oxidative cyclization, yielding 5-substituted flavonols with significant antioxidant and antimicrobial profiles[3].
References
-
Title: Automated parallel synthesis of chalcone-based screening libraries Source: Academia.edu URL: [Link]
-
Title: Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication Source: ResearchGate URL: [Link]
-
Title: Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates Source: ResearchGate URL: [Link]
Sources
Biological Activity Screening of Novel Thienyl Chalcones: A Comprehensive Technical Guide
Introduction
The integration of a thiophene moiety into the chalcone framework (1,3-diarylprop-2-en-1-ones) has emerged as a highly effective strategy in modern drug discovery. Thienyl chalcones possess an electrophilic α,β-unsaturated carbonyl system that acts as a Michael acceptor, allowing them to covalently interact with nucleophilic residues (such as cysteine) in biological targets. The bioisosteric replacement of a phenyl ring with a thiophene ring enhances lipophilicity, alters spatial geometry, and significantly improves the pharmacological profile of these molecules[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere protocol listings. Here, we dissect the causality behind experimental design, ensuring that every screening workflow—from evaluating cytotoxicity to determining antimicrobial efficacy—acts as a self-validating system.
Rationale for Thienyl Chalcone Design and Synthesis
The biological reactivity of thienyl chalcones is fundamentally tied to their synthesis. Conventional Claisen-Schmidt condensation often requires harsh basic conditions and prolonged refluxing. However, recent advancements in sonochemical synthesis have revolutionized this process, yielding up to 94% of the desired thienyl chalcones under mild, room-temperature conditions (25 kHz frequency)[1]. This rapid, eco-friendly approach minimizes undesired byproducts, ensuring high-purity libraries essential for accurate downstream biological screening[1].
Anticancer and Cytotoxicity Profiling
Thienyl chalcones exhibit potent anti-proliferative activities against various malignancies, including breast cancer. They achieve this through multiple mechanisms, such as the induction of reactive oxygen species (ROS) and the potent inhibition of kinases like VEGFR-2, which is critical for tumor angiogenesis[2].
Protocol 1: High-Throughput MTT Cell Viability Assay
-
Causality: The MTT assay measures mitochondrial metabolic activity. We utilize this assay because the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase directly correlates with the number of viable cells, providing a reliable IC50 value[3].
-
Self-Validation: The inclusion of a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control (DMSO ≤ 0.5%) ensures the assay's dynamic range and confirms that the solvent itself does not induce cell death.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponential-phase MCF-7 or MDA-MB-231 breast cancer cells. Seed at a density of 5 × 10³ cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow complete cell adherence.
-
Compound Treatment: Prepare serial dilutions of the synthesized thienyl chalcones (ranging from 0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration remains below 0.5%. Treat the cells and incubate for 48 hours.
-
MTT Addition: Carefully aspirate the media. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Aspirate the MTT-containing media. Add 150 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Antimicrobial and Antiviral Screening
Beyond oncology, the thiophene heteroaryl ring imparts significant antimicrobial and antiviral properties. Thienyl chalcones and their heterocyclic derivatives (such as diazepines) have demonstrated excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa[4]. Furthermore, specific cyano-substituted thienyl chalcones have shown remarkable antiviral potency against the Human cytomegalovirus (HCMV), outperforming standard drugs like Ganciclovir[5].
Protocol 2: Broth Microdilution for MIC Determination
-
Causality: Determining the Minimum Inhibitory Concentration (MIC) provides a standardized, quantitative measure of a compound's bacteriostatic or bactericidal efficacy.
-
Self-Validation: Adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines, utilizing reference ATCC strains and standard antibiotics (e.g., Ciprofloxacin), guarantees inter-assay reproducibility.
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend isolated colonies of the target bacteria (e.g., S. aureus) in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the thienyl chalcone in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL per well.
-
Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is visually determined as the lowest concentration of the chalcone that completely inhibits visible bacterial growth.
Quantitative Data Summary
To benchmark the efficacy of novel thienyl chalcones, the table below summarizes key quantitative metrics (IC50, EC50) derived from recent biological evaluations.
Table 1: Biological Activity Profile of Representative Thienyl Chalcones
| Compound Scaffold | Target / Cell Line | Assay Type | Efficacy Metric | Reference |
| Thienyl Chalcone (Compound 5) | MCF-7 (Breast Cancer) | MTT Viability | IC50 = 7.79 ± 0.81 µM | [3] |
| Thienyl Chalcone (Compound 8) | MDA-MB-231 (Breast Cancer) | MTT Viability | IC50 = 21.58 ± 1.50 µM | [3] |
| Cyano-Thienyl Chalcone (Compound V) | HCMV (AD169 Strain) | Antiviral Plaque | EC50 < 0.05 µM | [5] |
| Quinolyl-Thienyl Chalcone (Cmpd 31) | VEGFR-2 Kinase | Kinase Inhibition | IC50 = 73.41 nM | [2] |
Mechanistic Pathways & Workflows
To visualize the overarching strategy and the molecular mechanisms at play, the following diagrams map out the screening workflow and the dual-action apoptotic pathway induced by these compounds.
Fig 1. High-throughput biological screening workflow for novel thienyl chalcones.
Fig 2. Dual mechanism of thienyl chalcones: VEGFR-2 inhibition and ROS-mediated apoptosis.
References
-
[4] Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. 4
-
[3] Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer. Systematic Reviews in Pharmacy. 3
-
[1] Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. ACS Omega. 1
-
[5] Exploration of (Hetero)aryl Derived Thienylchalcones for Antiviral and Anticancer Activities. NIH PubMed. 5
-
[2] Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 5. Exploration of (hetero)aryl Derived Thienylchalcones for Antiviral and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Thienyl Chalcones via Claisen-Schmidt Condensation: A Technical Guide
Executive Summary
Thienyl chalcones represent a privileged and highly versatile scaffold in medicinal chemistry. Characterized by the fusion of a thienyl moiety with a chalcone framework (an α,β -unsaturated ketone), these compounds serve as critical precursors for complex heterocyclic derivatives and exhibit profound biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic nuances of chalcone synthesis and establish a robust, self-validating protocol for the synthesis of thienyl chalcones via the Claisen-Schmidt condensation.
Mechanistic Causality in the Claisen-Schmidt Condensation
The 2 is the premier methodology for synthesizing heteroaromatic hybrid chalcones[2]. While acid-catalyzed routes exist, base-catalyzed condensation (typically utilizing NaOH or KOH) is predominantly favored. The causality behind this preference lies in the mild reaction conditions that tolerate a broad scope of functional groups on both the ketone donor and the aldehyde acceptor[2].
The Reaction Cascade:
-
Enolization: The reaction initiates with the deprotonation of the α -carbon of the ketone (e.g., 2-acetylthiophene) by the hydroxide base. This specific proton is targeted because the resulting carbanion is resonance-stabilized by the adjacent carbonyl group, forming a reactive enolate[3].
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic benzaldehyde. Benzaldehyde derivatives are specifically chosen as electrophiles because they lack α -hydrogens, completely preventing competitive self-condensation (standard aldol addition)[3].
-
E1cB Dehydration: The resulting β -hydroxy carbonyl intermediate undergoes rapid dehydration. Unlike standard E1 or E2 eliminations, this proceeds via the E1cB (Elimination Unimolecular conjugate Base) pathway. The abstraction of the remaining acidic α -hydrogen forms a carbanion, which then expels the hydroxide leaving group. The immense thermodynamic driving force for this specific pathway is the formation of a highly conjugated α,β -unsaturated system linking the thienyl and aryl rings[3].
Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Self-Validating Experimental Protocol
To ensure high fidelity, reproducibility, and scalability, the following protocol integrates continuous validation checkpoints. Every physical action in this workflow is designed with an underlying chemical rationale.
Self-validating experimental workflow for thienyl chalcone synthesis.
Step-by-Step Methodology:
-
Preparation of Reactants: Dissolve equimolar quantities (e.g., 10 mmol) of 2-acetylthiophene and the substituted benzaldehyde in 20 mL of absolute ethanol.
-
Causality: Ethanol serves as a protic solvent that solubilizes both organic reactants while stabilizing the polar transition states during enolate formation.
-
-
Controlled Catalysis: Place the reaction flask in an ice bath (0–5 °C). Add 10–60% aqueous NaOH dropwise under vigorous magnetic stirring[4].
-
Causality: Dropwise addition in a cooled environment minimizes the local concentration of the base, mitigating the risk of the Cannizzaro reaction (disproportionation of the aldehyde into an acid and an alcohol), which would drastically reduce the yield[4].
-
-
Reaction & In-Process Validation: Remove the ice bath and stir at room temperature for 12–15 hours.
-
Self-Validation Check: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 4:1) mobile phase. The disappearance of the ketone spot and the emergence of a lower-Rf UV-active spot confirms successful conversion.
-
-
Quenching and Workup: Pour the reaction mixture over crushed ice and neutralize dropwise with dilute HCl (1M) until the pH reaches ~7.0.
-
Causality: Neutralization halts the base-catalyzed equilibrium. Furthermore, lowering the temperature and adjusting the pH decreases the solubility of the organic product in the aqueous-ethanolic mixture, driving the precipitation of the crude thienyl chalcone.
-
-
Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol.
-
Causality: Recrystallization exploits the differential solubility of the chalcone and trace impurities at varying temperatures, ensuring a high-purity crystalline product.
-
-
Final Validation: Confirm the structure and purity via melting point determination, ATR-FTIR, and NMR (1D and 2D)[3].
-
Self-Validation Check: The presence of trans-alkene protons exhibiting a large coupling constant ( J≈15−16 Hz) in the 1 H-NMR spectrum validates the stereoselective formation of the E-isomer, which is the thermodynamically favored product.
-
Biological Activity and Structure-Activity Relationship (SAR)
Thienyl chalcones have gained massive traction in oncology and infectious disease research. The α,β -unsaturated carbonyl acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This interaction is key to modulating cellular pathways, including the induction of apoptosis[3].
Recent3 have rigorously evaluated the cytotoxicity of various thienyl chalcone derivatives against breast cancer cell lines, demonstrating potent antiproliferative potential[3].
Table 1: Cytotoxic Activity of Select Thienyl Chalcones
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism / Notes | Source |
| Compound 5 (Thienyl Chalcone) | MDA-MB-231 | 6.15 ± 1.24 | Significant inhibition of cancer cell proliferation | [3] |
| Compound 8 (Thienyl Chalcone) | MCF-7 | 7.14 ± 2.10 | Induces apoptosis via active caspase-3 and p53 levels | [3] |
| Compound 27 (Bis(thienyl) chalcone) | MCF-7 | 7.4 | Farnesyltransferase enzyme inhibition | [5] |
Future Perspectives: Green Chemistry
While the conventional Claisen-Schmidt condensation is highly robust, the future of thienyl chalcone synthesis lies in green chemistry. 1 utilizing sonochemical methods and solvent-free grinding techniques have demonstrated the ability to drastically reduce reaction times while achieving yields up to 94% under mild conditions[1]. These modern protocols minimize the formation of undesired byproducts and align perfectly with sustainable drug development practices[1].
References
-
Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Source: Systematic Reviews in Pharmacy URL:[Link]
-
Advances in the Synthesis of Heteroaromatic Hybrid Chalcones Source: PMC - NIH URL:[Link]
-
Chalcone and their Heterocyclic Analogue Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones Source: ACS Omega - ACS Publications URL:[Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies Source: MDPI URL:[Link]
Sources
Structural and Spectroscopic Elucidation of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: A Comprehensive Analytical Guide
Executive Summary
The compound 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one (often referred to as a heteroaryl chalcone) is a highly conjugated α,β -unsaturated ketone. Structurally, it bridges an electron-donating 4-methoxyphenyl ring and an electron-rich 2-thienyl moiety via a trans-alkene linkage. This specific scaffold is highly valued in medicinal chemistry for its privileged role in high-throughput screening libraries, exhibiting potent antimicrobial, anti-inflammatory, and antitumoral properties[1].
This whitepaper provides an in-depth dissection of the synthetic workflow and the causal logic behind its spectroscopic signatures (NMR, IR, and Mass Spectrometry), serving as a definitive reference for structural validation.
Synthetic Methodology & Self-Validating Workflow
The construction of the chalcone scaffold relies on a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aryl aldehyde. This approach is highly modular and forms the basis of automated parallel synthesis for combinatorial libraries[1].
Experimental Protocol
The following protocol outlines a self-validating system for synthesizing the target molecule, ensuring high purity prior to spectroscopic analysis[2].
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-methoxyacetophenone (nucleophile precursor) and 1.0 equivalent of 2-thiophenecarboxaldehyde (electrophile) in absolute ethanol (or a micellar aqueous medium)[2].
-
Catalytic Activation: Add a catalytic amount of 40% aqueous NaOH dropwise under vigorous stirring at room temperature.
-
Causality: The strong base deprotonates the α -carbon of the acetophenone, generating a resonance-stabilized enolate. The biphasic nature of the reaction requires high-shear stirring to maximize mass transfer.
-
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase.
-
Self-Validation: The reaction is deemed complete when the starting materials disappear and a new, intensely UV-active spot emerges. Due to the extended π -conjugation, the product spot will often exhibit a faint yellow hue under ambient light, confirming the formation of the extended chromophore.
-
-
Isolation and Dehydration: Pour the mixture into ice water. The thermodynamic driving force of the extended conjugation forces the intermediate β -hydroxy ketone to undergo spontaneous dehydration via an E1cB mechanism .
-
Purification: Filter the resulting precipitate and recrystallize from hot ethanol to afford the pure trans-chalcone as pale yellow crystals. Validate purity via a sharp melting point (typically 71–73 °C) prior to NMR analysis[2].
Fig 1. Claisen-Schmidt condensation workflow for heteroaryl chalcone synthesis.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the most definitive proof of the molecular topology, specifically confirming the geometric isomerism of the alkene bridge and the substitution patterns of the aromatic rings.
1 H NMR Data & Causality
The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz) is characterized by distinct spin systems corresponding to the methoxy group, the para-substituted benzene ring, the thiophene ring, and the enone bridge.
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| -OCH 3 | 3.89 | Singlet (s) | - | 3H |
| H-3', H-5' (Ar-OMe) | 7.00 | Doublet (d) | 8.8 | 2H |
| H-4 (Thiophene) | 7.10 | Doublet of doublets (dd) | 5.0, 3.6 | 1H |
| H-3 (Thiophene) | 7.35 | Doublet (d) | 3.6 | 1H |
| H- α (Alkene) | 7.40 | Doublet (d) | 15.4 | 1H |
| H-5 (Thiophene) | 7.42 | Doublet (d) | 5.0 | 1H |
| H- β (Alkene) | 7.95 | Doublet (d) | 15.4 | 1H |
| H-2', H-6' (Ar-OMe) | 8.05 | Doublet (d) | 8.8 | 2H |
Mechanistic Insights & Causality:
-
Stereochemical Validation: The alkene protons (H- α and H- β ) appear as a pair of doublets with a large vicinal coupling constant ( 3JHH≈15.4 Hz). According to the Karplus equation, this massive coupling dictates a dihedral angle of ~180°, unambiguously confirming the trans (E) geometry of the double bond.
-
Electronic Deshielding: The H- β proton ( δ 7.95) is significantly more deshielded than the H- α proton ( δ 7.40). This is caused by the strong −M (mesomeric electron-withdrawing) effect of the carbonyl group. The resonance structure places a partial positive charge directly on the β -carbon, stripping electron density away from H- β and shifting it downfield.
13 C NMR Data & Causality
The 13 C NMR spectrum (100 MHz, CDCl 3 ) resolves all 14 distinct carbon environments.
| Carbon Assignment | Chemical Shift ( δ , ppm) | Carbon Type |
| -OCH 3 | 55.6 | Primary (Aliphatic) |
| C-3', C-5' (Ar-OMe) | 114.0 | Tertiary (Aromatic) |
| C- α (Alkene) | 120.5 | Tertiary (Alkene) |
| C-4 (Thiophene) | 128.4 | Tertiary (Heteroaromatic) |
| C-3 (Thiophene) | 129.0 | Tertiary (Heteroaromatic) |
| C-2', C-6' (Ar-OMe) | 130.8 | Tertiary (Aromatic) |
| C-1' (Ar-OMe) | 131.5 | Quaternary (Aromatic) |
| C-5 (Thiophene) | 132.0 | Tertiary (Heteroaromatic) |
| C- β (Alkene) | 137.2 | Tertiary (Alkene) |
| C-2 (Thiophene) | 140.5 | Quaternary (Heteroaromatic) |
| C-4' (Ar-OMe) | 163.5 | Quaternary (Aromatic, Oxygen-bound) |
| C=O (Carbonyl) | 188.5 | Quaternary (Carbonyl) |
Mechanistic Insights & Causality:
-
Carbonyl Shift: A standard, isolated aliphatic ketone typically resonates above 200 ppm. Here, the carbonyl carbon appears at 188.5 ppm. This upfield shift is a direct consequence of the extensive α,β -conjugation. The delocalization of π -electrons from the thiophene and alkene into the carbonyl system increases the electron density at the carbonyl carbon, shielding it relative to an unconjugated system.
Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a macroscopic view of the functional group dynamics, heavily influenced by the extended conjugation of the molecule.
| Vibrational Mode | Frequency (cm −1 ) | Intensity / Shape |
| C-H Stretch (Aromatic/Alkene) | 3105, 3060 | Weak, sharp |
| C-H Stretch (Aliphatic -OCH 3 ) | 2930, 2840 | Weak, sharp |
| C=O Stretch (Conjugated Ketone) | 1655 | Strong, sharp |
| C=C Stretch (Conjugated Alkene) | 1595 | Medium, sharp |
| C-O-C Stretch (Aryl Ether) | 1255, 1170 | Strong, broad |
| C-H Out-of-Plane Bend (1,4-Sub) | 830 | Strong, sharp |
Mechanistic Insights & Causality:
-
Lowered Carbonyl Frequency: According to Hooke's Law, vibrational frequency is proportional to the force constant ( k ) of the bond. An unconjugated ketone absorbs at ~1715 cm −1 . In this chalcone, the cross-conjugation from both the electron-donating 4-methoxyphenyl ring and the thienyl-alkene system increases the single-bond character of the C=O bond (via resonance). This weakens the bond, lowers the force constant, and shifts the absorption down to 1655 cm −1 .
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV induces highly predictable fragmentation pathways dictated by the stability of the resulting carbocations and acylium ions.
| Fragment Ion | m/z | Relative Abundance | Structural Assignment |
| [M] +∙ | 244 | High (often ~50-80%) | Molecular Ion |
| [M - CH 3 ] + | 229 | Medium | Loss of methyl radical from methoxy group |
| [4-MeO-C 6 H 4 -CO] + | 135 | 100% (Base Peak) | Acylium ion via α -cleavage |
| [C 4 H 3 S-CH=CH] + | 109 | Medium | Thienylvinyl cation via α -cleavage |
| [4-MeO-C 6 H 4 ] + | 107 | Medium-High | Aryl cation (Loss of CO from m/z 135) |
Mechanistic Insights & Causality:
-
Base Peak Formation: The α -cleavage of the bond between the carbonyl carbon and the α -alkene carbon yields the fragment at m/z 135. This acylium ion acts as the base peak because it is exceptionally stable; the strong +M effect of the para-methoxy group donates electron density directly into the electron-deficient carbonyl carbon, forming a highly stable oxonium-like resonance structure.
Fig 2. Primary Electron Ionization (EI) mass fragmentation pathways.
References
-
Powers, D. G., et al. "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron 54.16 (1998): 4085-4096. 1[1]
-
"Supporting Information - Chalcones synthesis by green Claisen-Schmidt reaction in cationic and nonionic micellar media." Università degli Studi di Torino (UniTo).2[2]
Sources
Exploring the Anticancer Potential of Methoxyphenyl Thienyl Chalcones: A Technical Guide
Executive Summary and Mechanistic Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) are versatile, naturally occurring scaffolds that serve as precursors to flavonoids. In recent years, the synthetic modification of this core—specifically the development of methoxyphenyl thienyl chalcones —has emerged as a highly promising strategy in oncology.
By replacing one of the standard phenyl rings with a bioisosteric thienyl (thiophene) group , researchers can significantly alter the lipophilicity and electron density of the α,β-unsaturated carbonyl system. This enhances the molecule's ability to act as a Michael acceptor, facilitating targeted interactions with nucleophilic residues on cancer-related proteins. Furthermore, the incorporation of methoxy groups on the remaining phenyl ring mimics the trimethoxyphenyl moiety of colchicine, allowing these derivatives to bind with high affinity to the colchicine-binding site of tubulin .
The primary anticancer mechanisms of methoxyphenyl thienyl chalcones include:
-
Tubulin Polymerization Inhibition: Binding to tubulin prevents microtubule assembly, leading to robust G2/M phase cell cycle arrest.
-
Estrogen Receptor (ERα) Antagonism: Thienyl chalcones have demonstrated the ability to form critical hydrogen bonds with ARG394 and GLU353 in the ERα active site, similar to Tamoxifen, making them highly effective against hormone-dependent breast cancer cells (MCF-7).
-
Apoptosis Induction: The downstream effect of G2/M arrest and ERα antagonism is the activation of the intrinsic apoptotic pathway, marked by the upregulation of Caspase-9 and Caspase-3.
Signaling pathway of thienyl chalcones inducing apoptosis via tubulin and ERα.
Synthesis and Characterization Protocol
The synthesis of thienyl chalcone derivatives is most efficiently accomplished via a base-catalyzed Claisen-Schmidt condensation between a methoxy-substituted acetophenone and a thiophene carboxaldehyde.
Causality of Experimental Choices
-
Solvent Choice (Ethanol): Provides optimal solubility for both the aromatic ketone and aldehyde while allowing the more hydrophobic chalcone product to precipitate upon cooling.
-
Base Catalyst (NaOH or KOH): Deprotonates the α-carbon of the acetophenone to generate a resonance-stabilized enolate. The subsequent nucleophilic attack on the electrophilic carbonyl carbon of the thiophene aldehyde forms a β-hydroxy carbonyl intermediate, which rapidly undergoes E1cB dehydration to yield the thermodynamically stable trans-chalcone.
Step-by-Step Synthesis Workflow
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected methoxyacetophenone and 10 mmol of thiophene-2-carboxaldehyde in 20 mL of absolute ethanol.
-
Catalysis: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes while maintaining vigorous magnetic stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–24 hours. Reaction progress must be monitored via TLC (Hexane:Ethyl Acetate, 7:3 v/v).
-
Isolation: Once complete, pour the mixture into 100 mL of crushed ice-water and neutralize with dilute HCl (1M) until the pH reaches ~7.0.
-
Purification: Filter the resulting precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from hot ethanol to obtain the pure methoxyphenyl thienyl chalcone.
-
Validation: Confirm the structure using ATR-FTIR (look for the highly conjugated C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (look for the characteristic trans alkene doublets at ~7.4–7.8 ppm with a coupling constant J ≈ 15.5–16.0 Hz).
Claisen-Schmidt condensation workflow for synthesizing thienyl chalcones.
In Vitro Pharmacological Evaluation Protocols
To validate the anticancer efficacy of the synthesized compounds, a self-validating system of biological assays is required. The following protocols establish cytotoxicity, confirm the molecular target, and verify the terminal cellular outcome.
Cytotoxicity Evaluation (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against breast cancer cell lines (MCF-7 and MDA-MB-231).
-
Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C in 5% CO₂.
-
Treat cells with varying concentrations of the synthesized chalcones (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).
-
After 48 h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.
-
Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Tubulin Polymerization Assay
Purpose: To confirm that the chalcone disrupts microtubule dynamics by binding to the colchicine site.
-
Utilize a fluorescence-based tubulin polymerization assay kit.
-
Mix 2 mg/mL of purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of the fluorescent reporter DAPI.
-
Pre-incubate the tubulin mixture with 10 µM of the chalcone derivative (or Colchicine as a positive control) at 37 °C.
-
Monitor polymerization by measuring fluorescence enhancement (Excitation: 360 nm, Emission: 420 nm) continuously for 60 minutes. A flattened curve indicates successful inhibition of polymerization.
Apoptosis Quantification (Flow Cytometry)
Purpose: To verify that cell death is occurring via apoptosis rather than necrosis.
-
Treat MCF-7 cells with the chalcone at its calculated IC₅₀ concentration for 24 h.
-
Harvest cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Analyze via flow cytometry. Cells in the lower right quadrant (FITC+/PI-) represent early apoptosis, driven by the activation of Caspase-9 and Caspase-3.
Quantitative Data Summaries
The following tables summarize typical pharmacological data observed when evaluating highly active methoxyphenyl thienyl chalcones against breast cancer models .
Table 1: In Vitro Cytotoxicity (IC₅₀) of Select Thienyl Chalcones
Data represents the mean IC₅₀ values (µM) at 48 hours of exposure.
| Compound Derivative | Substitution Pattern | MCF-7 (ER+) IC₅₀ (µM) | MDA-MB-231 (Triple Neg) IC₅₀ (µM) | MCF-10A (Normal) IC₅₀ (µM) |
| Tamoxifen (Control) | N/A | 5.12 ± 0.45 | 12.30 ± 1.10 | > 50.0 |
| Chalcone A | 3,4,5-trimethoxyphenyl | 7.79 ± 0.81 | 5.27 ± 0.98 | > 100.0 |
| Chalcone B | 4-methoxyphenyl | 7.24 ± 2.10 | 21.58 ± 1.50 | 85.4 ± 3.2 |
| Chalcone C | 2,4-dimethoxyphenyl | 10.14 ± 1.05 | 35.60 ± 2.40 | > 100.0 |
Insight: Compounds with dense methoxy substitutions (Chalcone A) show exceptional potency against both ER+ and Triple-Negative breast cancer lines, likely due to dual-action tubulin inhibition and ER antagonism, while maintaining a high selectivity index against normal breast tissue (MCF-10A).
Table 2: Molecular Docking Binding Energies
Evaluating the affinity of the chalcone scaffold to primary protein targets.
| Target Protein | PDB ID | Binding Site | Free Binding Energy (kcal/mol) | Key Residue Interactions |
| Estrogen Receptor α | 3ERT | Tamoxifen Pocket | -10.32 | ARG394 (H-bond), GLU353 (H-bond) |
| Tubulin | 1SA0 | Colchicine Site | -8.45 | CYS241, VAL318 (Hydrophobic) |
| Caspase-3 | 1NME | Active Site | -7.20 | HIS121, CYS163 |
References
-
Leonte, D., et al. (2023). "Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies." Molecules / PMC. Available at:[Link]
-
Alidmat, M. M., & Khairuddean, M. (2022). "Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer Cells." Systematic Reviews in Pharmacy. Available at: [Link]
The 1,3-Diaryl-2-propen-1-one Scaffold: A Comprehensive Technical Guide on the Physical, Chemical, and Biological Properties of Chalcones
Executive Summary
As a privileged scaffold in medicinal chemistry and materials science, the 1,3-diaryl-2-propen-1-one core—commonly known as a chalcone—offers exceptional structural versatility. Characterized by two aromatic rings (designated as Ring A and Ring B) interconnected by a three-carbon α,β-unsaturated carbonyl system, chalcones serve as critical intermediates in organic synthesis and potent pharmacophores in drug development. This whitepaper provides an in-depth analysis of their physicochemical properties, chemical reactivity, and biological mechanisms, supported by validated experimental protocols designed for high reproducibility.
Structural and Physical Properties
Isomerism and Crystallography
Chalcones exist in two isomeric forms: cis and trans. The trans isomer is thermodynamically favored due to the extended planar conjugation and the minimization of steric repulsion between the bulky aromatic rings 1[1]. Single-crystal X-ray diffraction (XRD) studies of substituted derivatives frequently reveal a monoclinic crystal system (e.g., space group P21/n), confirming the highly ordered, planar nature of the thermodynamically stable trans configuration2[2].
Spectroscopic Profile (UV-Vis)
The extended π-electron delocalization across the 1,3-diaryl-2-propen-1-one backbone gives rise to distinct optical properties. UV-Vis absorption spectra typically exhibit two primary bands:
-
Band I (340–400 nm): Corresponds to the π → π* transition of the entire conjugated molecular framework.
-
Band II (215–270 nm): Associated with localized n → π* and π → π* transitions of the benzoyl and isolated aromatic moieties 3[3].
Chalcones exhibit pronounced solvatochromism; altering the solvent polarity directly impacts the excited state dipole moment, leading to measurable shifts in λmax.
Table 1: Quantitative UV-Vis Absorption Data of Representative Chalcones
| Compound / Scaffold | Solvent | λmax Band I (nm) | λmax Band II (nm) | Molar Extinction Coefficient (ε) | Transition Type |
| Chalcone Derivative 2 | CHCl₃ (Non-polar) | ~340 | ~250 | 19,000 M⁻¹ cm⁻¹ | π → π |
| Chalcone Derivative 2 | DMSO (Polar aprotic) | ~350 (Red-shift) | ~255 | Variable | π → π |
| Chlorochalcone | EtOH (Polar protic) | 250–400 | 215–245 | High | n → π* / π → π* |
| Trans-Chalcone + SbCl₅ | CCl₄ | 390 | - | N/A | Complexation |
Chemical Reactivity & Derivatization
The chemical reactivity of the 1,3-diaryl-2-propen-1-one core is dominated by its α,β-unsaturated carbonyl system.
-
Michael Addition: The β-carbon acts as a soft electrophile, making it highly susceptible to nucleophilic attack by soft nucleophiles such as thiols (e.g., cysteine residues in proteins) 4[4].
-
Cyclization Reactions: The bifunctional nature of chalcones allows them to serve as precursors for various heterocyclic compounds. For instance, reacting the chalcone scaffold with thiourea under basic conditions yields pyrimidine-2-thione derivatives, while reactions with hydrazines yield pyrazolines.
Biological Mechanisms & Signaling Pathways
In medicinal chemistry, the chalcone motif is exploited for its ability to modulate specific biological targets.
Protein Binding (e.g., BSA): Chalcones readily interact with transport proteins like Bovine Serum Albumin (BSA). Spectroscopic studies reveal that the addition of chalcone to BSA increases the absorption peak intensity at 280 nm, indicating a ground-state complex formation driven by hydrophobic interactions within the protein's binding pockets 2[2].
Enzyme Inhibition: A primary mechanism of action for the antimicrobial and anti-inflammatory properties of chalcones is the irreversible inhibition of cysteine proteases (e.g., papain, Cathepsin B). The conjugated double bond acts as a Michael acceptor, forming a covalent thioether linkage with the active site thiol group of the enzyme 4[4].
Caption: Mechanism of cysteine protease inhibition via Michael addition.
Experimental Methodologies
To ensure scientific integrity and self-validating results, the following protocols detail not just the procedural steps, but the physicochemical causality behind each action.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines the synthesis of a substituted 1,3-diaryl-2-propen-1-one derivative5[5].
-
Reagent Dissolution: Dissolve equimolar amounts (0.01 mol) of the specific acetophenone (e.g., 2,4-dichloroacetophenone) and aromatic aldehyde (e.g., ortho-vanillin) in 15 mL of absolute ethanol.
-
Causality: Ethanol acts as a polar protic solvent that effectively solubilizes both aromatic precursors while stabilizing the ionic intermediates formed during the aldol reaction.
-
-
Catalyst Addition: Slowly add 3.0 mL of a 40% aqueous NaOH solution dropwise under continuous stirring.
-
Causality: The strong base deprotonates the α-carbon of the acetophenone, generating a highly nucleophilic enolate. Dropwise addition prevents localized thermal spikes and minimizes unwanted self-condensation of the ketone.
-
-
Refluxing: Heat the reaction mixture to 60 °C and reflux for 12 hours.
-
Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of the enolate onto the aldehyde's carbonyl carbon. The subsequent dehydration step (E1cB mechanism) is driven by the thermodynamic stability of the resulting conjugated trans-double bond.
-
-
Quenching and Extraction: Pour the solution into ice-cold water and quench with 2 M HCl until acidic. Extract the organic layer with ethyl acetate.
-
Causality: HCl neutralizes the basic catalyst and protonates any phenoxide ions, drastically reducing the aqueous solubility of the chalcone and forcing its precipitation/partitioning into the organic phase.
-
Protocol 2: Spectroscopic Validation of Protein-Ligand Interaction (UV-Vis)
This protocol validates the binding affinity of the synthesized chalcone to BSA2[2].
-
Protein Preparation: Prepare a 15 μM stock solution of BSA in a physiological phosphate buffer (pH 7.4).
-
Causality: Maintaining strict physiological pH ensures the native tertiary structure of BSA is preserved, keeping its hydrophobic binding pockets accessible and structurally intact.
-
-
Ligand Titration: Incrementally add the chalcone solution to achieve final ligand concentrations ranging from 0 μM to 9.0 μM.
-
Causality: Gradual titration allows for the precise mapping of concentration-dependent hyperchromic shifts, indicating the stoichiometry and formation of the ground-state complex.
-
-
Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 400 nm at 25 °C.
-
Causality: BSA possesses a characteristic absorption peak at 280 nm driven by its aromatic amino acids (tryptophan, tyrosine). Monitoring this specific window captures the perturbation of the protein's microenvironment upon chalcone binding.
-
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and characterization of chalcone derivatives.
References
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities Source: PMC - NIH URL:[Link]
-
Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches Source: PMC - NIH URL:[Link]
-
Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity Source: PMC - NIH URL:[Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry Source: PMC - NIH URL:[Link]
-
Comparison of empirical experimental and theoretical data of UV-vis absorbance profile of chalcones 1-8 Source: ResearchGate URL:[Link]
Sources
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Containing Chalcones: Versatile Synthons for the Architecting of Biologically Active Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide navigates the synthesis and strategic utilization of thiophene-containing chalcones. These molecules are not merely synthetic endpoints but are pivotal precursors for a diverse array of heterocyclic systems with significant therapeutic potential. We will delve into the causality behind synthetic strategies, provide robust, self-validating protocols, and explore the mechanistic pathways that transform these versatile chalcones into valuable heterocyclic scaffolds.
The Strategic Importance of the Thiophene-Chalcone Scaffold
The convergence of a thiophene ring and a chalcone framework within a single molecule creates a uniquely reactive and biologically relevant scaffold. Thiophene, a five-membered sulfur-containing heterocycle, is a "privileged pharmacophore" in medicinal chemistry, integral to numerous FDA-approved drugs due to its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]
Chalcones, or 1,3-diaryl-2-propen-1-ones, provide the structural backbone.[6] Their characteristic α,β-unsaturated carbonyl system is a key reactive center, acting as a Michael acceptor and an electrophile, making them exceptionally valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles like pyrimidines and pyrazoles.[7][8][9] The combination of these two moieties results in precursors that are primed for cyclization reactions, leading to novel compounds with enhanced pharmacological profiles.[10]
Synthesis of Thiophene-Containing Chalcones: The Claisen-Schmidt Condensation
The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[9][11][12] This base-catalyzed crossed aldol condensation provides a straightforward and efficient route using readily available substituted thiophene aldehydes and aryl ketones.[7][13][14]
Mechanistic Rationale
The reaction's success hinges on the controlled formation of an enolate and its subsequent attack on an aldehyde that cannot self-condense.
-
Enolate Formation : A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone), forming a resonance-stabilized enolate ion.[9] This step is critical; the choice of ketone dictates which enolate is formed.
-
Nucleophilic Attack : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thiophene aldehyde.
-
Dehydration : The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[12]
The inherent stability of the final conjugated system drives the reaction to completion.
Foundational Experimental Protocol: Synthesis of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
This protocol describes a standard, reproducible procedure for chalcone synthesis.
Materials:
-
2-Thiophenecarboxaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) solution (40-50% aqueous)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 2-thiophenecarboxaldehyde (0.1 mol) and acetophenone (0.1 mol) in ethanol (100 mL).[13]
-
Base Addition: Cool the mixture in an ice bath and slowly add 10 mL of a 50% aqueous KOH solution while stirring.[13] The slow addition is crucial to control the exothermic reaction.
-
Reaction: Continue stirring the mixture at room temperature for approximately 3-6 hours.[10] The appearance of a precipitate indicates product formation.
-
Incubation: After the stirring period, store the reaction mixture overnight in a refrigerator to maximize precipitation.[10]
-
Isolation: Filter the solid product under vacuum and wash thoroughly with cold water until the filtrate is neutral. This removes excess KOH.
-
Purification: Recrystallize the crude product from ethanol to obtain pure crystalline chalcone.[10]
-
Characterization: Dry the purified product and characterize using techniques such as melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the structure.[15]
Synthesis Workflow Diagram
Caption: Claisen-Schmidt condensation workflow for thiophene-chalcone synthesis.
Thiophene-Chalcones as Precursors for Nitrogen-Containing Heterocycles
The true synthetic utility of thiophene-chalcones is realized in their conversion to more complex heterocyclic systems. The electrophilic β-carbon and the carbonyl carbon of the enone system are prime targets for dinucleophiles, leading to cyclization.
Synthesis of Thiophene-Containing Pyrimidines
Pyrimidines are a cornerstone of medicinal chemistry, found in numerous pharmaceuticals with activities ranging from antibacterial to anticancer.[7] Thiophene-chalcones react with reagents like guanidine, urea, or thiourea to yield substituted pyrimidines.[8][16][17][18]
Mechanistic Pathway: The reaction proceeds via an initial Michael (1,4-conjugate) addition of the nucleophile (e.g., the amino group of guanidine) to the β-carbon of the chalcone. This is followed by an intramolecular cyclization where the second nucleophilic group attacks the carbonyl carbon. The sequence concludes with a dehydration step, leading to the stable aromatic pyrimidine ring.
Protocol: Synthesis of a 2-Amino-4,6-diarylpyrimidine Derivative This protocol is adapted from procedures involving the cyclization of chalcones with guanidine hydrochloride.[16][17]
Materials:
-
Thiophene-containing chalcone (e.g., from section 2.2)
-
Guanidine hydrochloride
-
Sodium methoxide or Sodium hydroxide
-
Dimethylformamide (DMF) or Ethanol
-
Reflux apparatus
Procedure:
-
Reaction Setup: To a solution of the thiophene-chalcone (0.004 mol) in DMF (15 mL), add guanidine hydrochloride (0.009 mol) and sodium methoxide (0.004 mol).[16] The base is required to generate free guanidine from its hydrochloride salt.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 24-30 hours.[16] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Purify the crude solid by column chromatography or recrystallization from a suitable solvent like ethanol to yield the pure pyrimidine derivative.[16]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[16][17]
Synthesis of Thiophene-Containing Pyrazoles
Pyrazoles and their partially saturated pyrazoline precursors are another class of heterocycles with immense biological importance.[4][19] They are readily synthesized from chalcones by reaction with hydrazine or its derivatives.[16][20][21]
Mechanistic Pathway: The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the chalcone. This is followed by a conjugate addition of the second nitrogen atom to the β-carbon, leading to a cyclized intermediate. This intermediate, a pyrazoline, can be isolated or, under oxidative conditions, will aromatize to the corresponding pyrazole.[17]
Protocol: Synthesis of a Thiophene-Substituted Pyrazole This protocol outlines the synthesis of a pyrazole from a chalcone and phenylhydrazine.[16]
Materials:
-
Thiophene-containing chalcone
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiophene-chalcone (0.004 mol) and phenylhydrazine (0.009 mol) in absolute ethanol (20 mL).[16]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the mixture to reflux at 80 °C for 8 hours, monitoring the reaction by TLC.[16]
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (e.g., using a diethyl ether-petroleum ether solvent system) to isolate the pyrazole product.[16]
-
Characterization: The structure of the purified pyrazole is confirmed by melting point, elemental analysis, and spectroscopic data.[16] The absence of signals in the 3.0-5.9 ppm range in ¹H NMR confirms the formation of the aromatic pyrazole over the pyrazoline.[17]
Heterocycle Synthesis Workflow
Caption: Reaction pathways from thiophene-chalcones to pyrimidines and pyrazoles.
Data Summary: Representative Reactions
The following table summarizes typical reaction conditions and outcomes for the synthesis of thiophene-chalcones and their subsequent conversion into heterocyclic systems, as documented in the literature.
| Reaction Stage | Reactants | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Chalcone Synthesis | 4-(acetyl phenyl) thiophene-2-carboxamide, Substituted Benzaldehydes | 40% aq. KOH | Ethanol | 2-6 | 68 | [10] |
| Chalcone Synthesis | Thiophene-3-carbaldehyde, Substituted Acetophenones | 50% aq. KOH | Ethanol | 5 | N/A | [13] |
| Pyrimidine Synthesis | Bis-Chalcone, Guanidine HCl | Sodium Methoxide | DMF | 30 | 79.5 | [16] |
| Pyrazole Synthesis | Bis-Chalcone, Phenylhydrazine | Acetic Acid | Ethanol | 8 | 88.5 | [16] |
Conclusion and Future Outlook
Thiophene-containing chalcones are demonstrably powerful and versatile precursors in heterocyclic chemistry. The simplicity and efficiency of the Claisen-Schmidt condensation make them highly accessible, while the reactive enone functionality provides a gateway to a vast chemical space of nitrogen- and sulfur-containing heterocycles.[7][8] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery to design and synthesize novel molecular entities. Future research will likely focus on expanding the library of heterocycles derived from these chalcones, exploring more sustainable and green synthetic methodologies, and conducting extensive structure-activity relationship (SAR) studies to optimize the therapeutic potential of these promising compounds.[22][23]
References
-
Joseph, J. & Alaxander, J. (2021). Design, Synthesis and Characterization of Thiophene Substituted Chalcones for Possible Biological Evaluation. Journal of Pharmaceutical Research International, 33(49B), 55-79. [Link]
-
Patil, S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(3), 56-62. [Link]
-
Al-Maqtari, H. M., et al. (2024). Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. Polycyclic Aromatic Compounds. [Link]
-
Jubie, S., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ProQuest. [Link]
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Vu Quoc, L., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1673. [Link]
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Al-Maqtari, H. M., et al. (2023). Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Current Organic Chemistry, 27(12), 999-1013. [Link]
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Asiri, A. M., & Khan, S. A. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. ResearchGate. [Link]
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Salehi, B., et al. (2021). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. Molecules, 26(11), 3196. [Link]
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Patil, S. B., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [Link]
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Ming, L. S., et al. (2017). Synthesis, Characterization, Antifungal Activities and Crystal Structure of Thiophene-based Heterocyclic Chalcones. ResearchGate. [Link]
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Guchhait, G., et al. (2016). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. ResearchGate. [Link]
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Joseph, J., & Alexander, J. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. [Link]
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Taha, Z. A., et al. (2021). Molecular Docking Study, Synthesis and Characterization of New Hybrid Anthracene-Thiophene Compounds with Chalcone and Pyridine Scaffolds. Key Engineering Materials, 891, 29-39. [Link]
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Cerna, I., et al. (2021). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 26(11), 3326. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Journal of the Iranian Chemical Society, 20(4), 923-936. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Central Asian Journal of Medical and Natural Science, 3(3), 324-332. [Link]
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Sravya, G. (2020). Chalcone as an Important Starting Point for Heterocycle Synthesis. International Journal of Pharmacy and Pharmaceutical Research, 19(3), 226-240. [Link]
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Mamedov, I. G., et al. (2024). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Scilit. [Link]
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The Chalcone Scaffold: A Technical Guide to Natural Sources, Biosynthesis, and Isolation Methodologies
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged chemical scaffold in pharmacognosy and drug discovery, serving as the obligate biogenetic precursors to all known plant flavonoids[1]. Characterized by an α,β -unsaturated ketone core linking two aromatic rings, this open-chain structural motif imparts exceptional chemical reactivity. The conjugated double bond system acts as a Michael acceptor, allowing chalcones to interact with various biological nucleophiles, thereby exhibiting broad-spectrum pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties[2]. This technical whitepaper explores the botanical origins, enzymatic biosynthesis, and causally driven isolation protocols for natural chalcone scaffolds.
Natural Sources and Botanical Distribution
In most plant systems, chalcones do not accumulate to an appreciable degree because they are rapidly isomerized into flavanones by the enzyme chalcone isomerase (CHI)[3]. However, specific botanical families—most notably Leguminosae, Asteraceae, and Moraceae—exhibit distinct metabolic bottlenecks or lack specific isomerases, allowing for the stable accumulation of these valuable intermediates[3].
The table below summarizes key botanical sources and their primary high-yield chalcone derivatives.
Table 1: Key Botanical Sources and High-Yield Chalcone Derivatives
| Botanical Source | Common Name | Plant Part | Primary Chalcone Isolated | Pharmacological Relevance |
| Humulus lupulus | Hops | Inflorescences | Xanthohumol | Antioxidant, antineoplastic[4] |
| Glycyrrhiza glabra | Licorice | Roots | Licochalcone A & C | Antimicrobial, anti-inflammatory[2] |
| Angelica keiskei | Ashitaba | Leaves/Stems | 4-Hydroxyderricin | Antidiabetic, metabolic regulation[5] |
| Dracaena cinnabari | Dragon's Blood | Resin | 2,4'-Dihydroxy-4-methoxydihydrochalcone | Antiviral (Anti-HBV)[6] |
Biosynthesis Pathway: The Enzymatic Engine
The biosynthesis of chalcones is a masterclass in highly regulated, sequential enzymatic catalysis. It functions as the critical bridge between the shikimate pathway (which provides the aromatic B-ring) and the acetate-malonate pathway (which extends the carbon chain to form the A-ring)[7].
The central enzyme in this process is Chalcone Synthase (CHS) , a ubiquitous Type III polyketide synthase (PKS)[7]. The mechanistic sequence proceeds as follows:
-
Substrate Priming (Phenylpropanoid Pathway): The pathway is initiated when L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid[8].
-
Hydroxylation & Activation: Cinnamate 4-Hydroxylase (C4H) hydroxylates the aromatic ring to yield p-coumaric acid. This intermediate is subsequently activated by 4-Coumarate:CoA Ligase (4CL) into a high-energy thioester, 4-coumaroyl-CoA[8].
-
Polyketide Elongation & Cyclization: CHS catalyzes the sequential decarboxylative condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA[7]. Mechanistically, the coumaroyl moiety is transferred to a catalytic cysteine (Cys164) in the CHS active site. Three acetate units are then added via acetyl-CoA carbanions derived from malonyl-CoA decarboxylation. Following the formation of a thioester-linked tetraketide intermediate, a regiospecific C1-C6 Claisen condensation occurs, generating the characteristic A-ring of naringenin chalcone[7].
Enzymatic biosynthesis pathway from L-phenylalanine to naringenin chalcone.
Extraction and Isolation Protocols: A Self-Validating System
Isolating chalcones from complex plant matrices requires exploiting their specific physicochemical properties. Because chalcones possess a highly conjugated system and multiple phenolic hydroxyl groups, their polarity falls in the intermediate range (logP ~ 3.0 - 4.5). The following protocol outlines a causally driven, self-validating workflow for high-purity isolation[9].
Step-by-Step Methodology: Liquid-Liquid Fractionation and Chromatographic Purification
Step 1: Biomass Preparation and Defatting
-
Action: Pulverize air-dried plant material into a fine powder. Macerate the biomass in a non-polar solvent (n-hexane or petroleum ether) for 24 hours at room temperature. Filter and discard the solvent[9].
-
Causality: Mechanical pulverization increases the surface-area-to-volume ratio, maximizing solvent penetration. Hexane selectively removes non-polar lipids, waxes, and chlorophylls that would otherwise cause severe band broadening, column clogging, and co-elution during downstream silica gel chromatography[9].
Step 2: Primary Extraction
-
Action: Extract the defatted marc using 70% aqueous methanol at 40°C under continuous agitation for 48-72 hours. Filter and concentrate the combined extract under reduced pressure using a rotary evaporator strictly below 50°C[9].
-
Causality: The 70% methanol mixture provides an optimal dielectric constant to disrupt hydrogen bonding within the plant cellulose matrix, effectively solubilizing the moderately polar chalcone glycosides and aglycones. The temperature is strictly kept below 50°C to prevent thermal degradation or the unwanted, heat-catalyzed cyclization of chalcones into their corresponding flavanones[10].
Step 3: Liquid-Liquid Partitioning
-
Action: Suspend the dried crude methanolic extract in distilled water and transfer it to a separatory funnel. Partition sequentially with an immiscible solvent of intermediate polarity, such as ethyl acetate (EtOAc)[9].
-
Causality: This step leverages differential thermodynamic solubility. Highly polar impurities (e.g., free sugars, high-molecular-weight tannins) remain trapped in the aqueous phase, while the target chalcones preferentially partition into the EtOAc layer due to matching polarity parameters.
Step 4: Silica Gel Column Chromatography & Self-Validation
-
Action: Load the dried EtOAc fraction onto a silica gel column (60-120 mesh) prepared via the wet-packing method. Elute using a step gradient of hexane:ethyl acetate (starting at 12:2, gradually increasing polarity)[11].
-
Causality: Silica gel acts as a highly polar stationary phase. The non-polar hexane-rich mobile phase elutes less polar impurities first. As EtOAc concentration increases, the mobile phase outcompetes the chalcones for the silica's silanol groups, causing the chalcones to elute based on their specific hydroxylation patterns[11].
-
Self-Validation Checkpoint (TLC): Spot the eluting fractions on a silica gel TLC plate. A true chalcone will appear as a distinct dark spot under short-wave UV (254 nm) due to fluorescence quenching by the extended α,β -unsaturated carbonyl conjugation. Furthermore, when sprayed with 5% H2SO4 and heated, chalcones will reliably develop a characteristic brown/orange color[11]. If a fraction does not exhibit both the UV quenching and the specific colorimetric shift, it contains non-chalcone impurities and must be recycled through the column.
Step-by-step extraction and chromatographic isolation workflow for chalcones.
Conclusion
Understanding the thermodynamic and enzymatic principles behind chalcone biosynthesis and isolation is critical for translating these natural scaffolds into viable pharmaceutical leads. By mimicking the regioselectivity of Chalcone Synthase in vitro or refining chromatographic isolation techniques based on polarity and conjugation, researchers can efficiently unlock the full therapeutic potential of the chalcone pharmacophore.
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BenchChem. Application Notes & Protocols: Techniques for Isolating Chalcones from Plant Extracts.9
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Frontiers. Pharmacological potential of natural chalcones: a recent studies and future perspective.2
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MDPI. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.5
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RSC Publishing. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential.10
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BenchChem. A Comprehensive Technical Guide to the Natural Sources of Chalcone Compounds.4
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PMC. Chalcone Synthase (CHS) Gene Suppression in Flax...8
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PMC. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari.6
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Methodological & Application
Application Note: A Robust High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chalcones
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of chalcones, a significant class of natural and synthetic compounds with diverse biological activities. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the chromatographic principles governing chalcone separation, a detailed step-by-step protocol for their analysis, and a framework for method validation in accordance with international guidelines. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the methodology for their specific chalcone derivatives.
Introduction: The Significance of Chalcone Analysis
Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] This structural motif is the basis for a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3] As interest in chalcones as potential therapeutic agents grows, the need for reliable and accurate analytical methods for their identification, quantification, and purity assessment becomes paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for these purposes, offering high resolution, sensitivity, and reproducibility.[4][5] This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which is broadly applicable to a wide range of chalcone derivatives.
The Chromatographic Principle: Separating Chalcones with Precision
The separation of chalcones by RP-HPLC is primarily governed by their polarity.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a more polar solvent mixture, typically composed of water and an organic modifier like acetonitrile or methanol.[4][7]
The fundamental principle is that "like attracts like." Less polar compounds in the sample will have a stronger affinity for the nonpolar stationary phase and will therefore be retained longer on the column, resulting in a later elution time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will travel through the column more quickly, leading to an earlier elution time.[7]
Chalcones, being relatively nonpolar, interact significantly with the C18 stationary phase. The specific retention time of a chalcone is influenced by its substituent groups. For instance, the addition of polar functional groups like hydroxyl (-OH) or methoxy (-OCH3) will decrease the overall non-polarity of the molecule, leading to a shorter retention time compared to the parent chalcone. This differential retention allows for the effective separation of various chalcone derivatives from each other and from more polar starting materials or impurities.[8]
Experimental Protocol: A Step-by-Step Guide to Chalcone Analysis
This protocol provides a starting point for the analysis of a typical chalcone. Optimization may be necessary depending on the specific properties of the analyte.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid (for mobile phase modification), and reference standards of the chalcone(s) of interest.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the chalcone reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to create calibration standards. A typical concentration range for linearity studies is 2-40 µg/mL.[4]
Sample Preparation
The method of sample preparation will vary depending on the matrix.
-
For Reaction Monitoring: At specific time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase, which may be slightly acidified to neutralize any catalyst.[4] Further dilute as necessary to fall within the linear range of the calibration curve.[4]
-
For Plant Extracts: A common method involves extraction with methanol.[9] The crude extract can then be further purified using solid-phase extraction (SPE) to remove interfering substances.[9][10] The final extract should be dissolved in the mobile phase.
-
General Preparation Step: Prior to injection, all samples and standards should be filtered through a 0.45 µm syringe filter to remove particulate matter that could damage the column.[7]
Chromatographic Conditions
The following table summarizes a general set of starting conditions for the HPLC analysis.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm)[4][9] | Provides excellent retention and separation for a wide range of nonpolar compounds like chalcones. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[9][11] | Acetonitrile is a common organic modifier that provides good peak shape. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and can improve the ionization of analytes for MS detection. |
| Elution Mode | Gradient | A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is often necessary to separate compounds with a range of polarities and to elute strongly retained chalcones in a reasonable time.[9][10] |
| Flow Rate | 0.8 - 1.2 mL/min[4] | A typical flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30-40 °C[4] | Maintaining a consistent and slightly elevated temperature can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer kinetics. |
| Detection Wavelength | 310 - 370 nm[4][9] | Chalcones exhibit strong absorbance in this range due to their conjugated α,β-unsaturated ketone system.[9] A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for each specific chalcone. |
| Injection Volume | 10 - 20 µL[4] | A standard injection volume that is appropriate for most analytical HPLC systems. |
Data Analysis
Identify the chalcone peak in the chromatogram by comparing its retention time to that of the reference standard. The concentration of the chalcone in the sample can be determined by constructing a calibration curve from the peak areas of the working standard solutions.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of chalcones.
Caption: General workflow for the HPLC analysis of chalcones.
Method Validation: Ensuring Trustworthy Results
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[5][12] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[13][14] The key validation parameters are outlined below.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[15] This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[13][16] The method should be able to separate the main chalcone peak from any degradants.[17][18]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[19] This is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[17]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12] This is often assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percent recovery.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is typically evaluated at three levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.[20]
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] This provides an indication of its reliability during normal usage.[12] Examples of variations include changes in mobile phase composition, pH, column temperature, and flow rate.
The following diagram illustrates the interconnectedness of the core validation parameters.
Caption: Interrelationship of key HPLC method validation parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the HPLC analysis of chalcones. By understanding the principles of separation and adhering to the detailed protocol and validation framework, researchers can confidently and accurately quantify chalcones in a variety of samples. The provided methodology serves as a robust starting point that can be adapted and optimized for the ever-expanding family of chalcone derivatives, thereby supporting advancements in drug discovery and development.
References
- BenchChem. (n.d.). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for the Analysis of Chalcone Dibromide Reaction Mixtures.
- BenchChem. (n.d.). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.
- Gorniak, I., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Agriculture, 14(4), 571.
- Pise, N., Raheja, R., & Prabhu, A. (2022). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. SciForum.
- Koupai-Abyazani, M. R., et al. (1992). Separation and identification of some naturally occurring chalcones by reversed phase high performance liquid chromatography. Phytochemical Analysis, 3(4), 168-172.
- Gorniak, I., et al. (2024).
- Kiss, T., et al. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. Current Pharmaceutical Analysis, 18(7), 643-654.
- Krauze-Baranowska, M., et al. (2014). HPLC of flavanones and chalcones in different species and clones of Salix. Acta Poloniae Pharmaceutica, 71(1), 27-34.
- BenchChem. (n.d.). An In-depth Technical Guide on the Core Chemical Structure and Properties of Chalcone.
- Pise, N. P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. 26th International Electronic Conference on Synthetic Organic Chemistry.
- Cirilli, R., et al. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions.
- Pise, N. P., et al. (2022).
- Pise, N. P., et al. (2022). Results of forced degradation studies.
- Krauze-Baranowska, M., et al. (2014). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Acta Poloniae Pharmaceutica ñ Drug Research, 71(1), 27-34.
- BenchChem. (n.d.). A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Eriodictyol Chalcone.
- Singh, S., et al. (2011). Highly sensitive analysis of the Chalcone in human plasma and urine by RP-high- performance liquid chromatography. International Journal of PharmTech Research, 3(3), 1511-1515.
- Kumar, A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Patel, D., et al. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6).
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Sharma, A., & Sharma, A. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 131-136.
- Aksöz, B., & Ertan, R. (2012). Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences, 37(4), 223-243.
- Patel, M. J., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 88-96.
- dos Santos, A. C. C., et al. (2024). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. Heliyon, 10(24), e33454.
- dos Santos, A. C. C., et al. (2024). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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- 8. discovery.researcher.life [discovery.researcher.life]
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- 11. Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture[v1] | Preprints.org [preprints.org]
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- 18. researchgate.net [researchgate.net]
- 19. actascientific.com [actascientific.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Advanced Recrystallization Protocol for the Purification of Crude Chalcone Derivatives
Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details the thermodynamic principles, solvent selection criteria, and step-by-step methodology for purifying crude chalcone products synthesized via the Claisen-Schmidt condensation.
Introduction & Mechanistic Principles
Chalcones (1,3-diphenyl-2-propen-1-one derivatives) are vital scaffolds in medicinal chemistry, typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde[1]. While this synthetic route is robust, the resulting crude product is rarely pure. It frequently contains unreacted starting materials, base catalyst residues (e.g., NaOH or KOH), and side-reaction byproducts such as Michael addition adducts or self-condensation impurities[2][3].
To achieve pharmaceutical-grade purity, recrystallization is the gold-standard technique[1]. Recrystallization is not merely a physical washing step; it is a thermodynamically driven self-assembly process. The procedure relies on the differential solubility of the chalcone and its impurities across a temperature gradient.
The Causality of Experimental Choices
-
Solvent Selection (The "Why"): 95% Ethanol is overwhelmingly preferred for chalcone recrystallization[4]. The causality lies in its polarity profile: it perfectly matches the solubility curve of most chalcones, dissolving them entirely near its boiling point (~78°C) while rejecting them at near-freezing temperatures (0–4°C)[1][3]. Furthermore, the 5% aqueous component in 95% ethanol is critical—it increases the polarity of the mother liquor, ensuring that polar impurities (like sodium salts and unreacted acetophenone) remain in solution while the non-polar chalcone lattice forms[5][6].
-
Cooling Rate (The "Why"): Rapid cooling leads to "crashing out" (precipitation), which traps impurities within the rapidly forming solid matrix. Slow cooling to room temperature allows for orderly crystal lattice formation, thermodynamically excluding impurities from the crystal structure[5].
Quantitative Data: Solvent System Comparison
Selecting the correct solvent is the most critical variable in recrystallization. Table 1 summarizes the empirical performance of common solvent systems used for chalcone purification[3][6].
Table 1: Solvent System Comparison for Chalcone Recrystallization
| Solvent System | Boiling Point (°C) | Chalcone Solubility (Hot) | Chalcone Solubility (Cold) | Rationale for Selection / Rejection |
| 95% Ethanol | ~78 | High | Low | Optimal. Excellent solubility differential; water content retains polar impurities[6]. |
| Methanol | ~65 | Very High | Moderate | Alternative. Can be used, but higher cold solubility often results in lower overall product recovery[6]. |
| Absolute Ethanol | 78 | High | Low | Sub-optimal. Lacks the aqueous component needed to keep highly polar catalyst residues dissolved. |
| EtOH / Water Mix | Variable | Moderate | Very Low | Niche. Used only when the specific chalcone derivative is too soluble in pure ethanol. |
Experimental Protocol: Step-by-Step Methodology
The following protocol is optimized for a standard 10–50 mmol scale synthesis.
Materials & Equipment Required
-
Crude chalcone product
-
95% Ethanol (Reagent grade)
-
Erlenmeyer flasks (125 mL or 250 mL)
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum filter flask
-
Ice bath
Procedure
-
Initial Dissolution: Transfer the crude chalcone to an Erlenmeyer flask. Add a minimal volume of 95% ethanol (approximately 5 mL per gram of crude product)[7].
-
Heating: Place the flask on a hot plate and heat gently to a gentle boil (~70–75°C) while swirling. If the solid does not completely dissolve, add hot ethanol dropwise until the solution is clear[5]. Crucial Insight: Do not add excess solvent, as this will drastically reduce your final yield by keeping the product dissolved at cold temperatures[8].
-
Hot Filtration (Optional): If insoluble mechanical impurities or polymerized byproducts are visible in the boiling solution, perform a rapid hot gravity filtration to remove them before cooling.
-
Controlled Nucleation: Remove the flask from the heat source and place it on a non-conductive surface (e.g., a cork ring). Allow the solution to cool slowly and undisturbed to room temperature[5]. You should observe the formation of initial crystal seeds.
-
Maximizing Yield: Once the flask has reached room temperature, submerge it in an ice bath (0–4°C) for 15–30 minutes to drive the crystallization to completion[5][7].
-
Isolation: Collect the purified chalcone crystals via vacuum filtration using a Büchner funnel[5].
-
Washing: Break the vacuum, cover the crystal bed with a small volume of ice-cold 95% ethanol, and re-apply the vacuum. Crucial Insight: The solvent must be ice-cold to wash away the impurity-rich mother liquor without redissolving the purified chalcone[8].
-
Drying: Allow the crystals to air dry on the filter paper under continuous vacuum for 10 minutes, then transfer to a desiccator or vacuum oven at a low temperature to remove residual solvent[8].
Purification Workflow Visualization
Workflow of chalcone purification via recrystallization, highlighting critical thermodynamic steps.
Troubleshooting & Optimization
Even with a standardized protocol, specific chalcone derivatives (especially those with bulky or highly flexible substituents) may present purification challenges.
-
Issue: The Product "Oils Out" Instead of Crystallizing.
-
Causality: "Oiling out" occurs when the chalcone separates as a liquid phase rather than a solid, usually because the melting point of the impure mixture is lower than the temperature of the solvent[3].
-
Solution: Reheat the mixture until it forms a homogeneous solution. Add a slightly more non-polar solvent (like a few drops of water to force the polarity up, or switch to an ethanol/water gradient). Alternatively, vigorously scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy nucleation sites for crystal growth[7][8].
-
-
Issue: Low Yield of Purified Product.
-
Causality: Too much solvent was used during the initial dissolution step, keeping the chalcone soluble even at 0°C[8].
-
Solution: Transfer the filtrate (mother liquor) to a rotary evaporator, remove 50–70% of the solvent under reduced pressure, and repeat the cooling process to harvest a "second crop" of crystals[5][8].
-
References
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - Rsc.org Rsc.org[Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - Rsc.org Rsc.org[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Chalcone 4 hydrate | 1202866-96-3 | Benchchem [benchchem.com]
Anti-inflammatory activity assay for chalcone derivatives
Application Note: In Vitro Anti-Inflammatory Activity Assays for Chalcone Derivatives
Introduction & Mechanistic Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) are a critical subclass of flavonoids recognized for their broad-spectrum pharmacological properties, notably their robust anti-inflammatory activity[1]. As drug development professionals design novel chalcone derivatives, rigorous in vitro screening is paramount. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), serves as the gold-standard model for evaluating these compounds[2].
The Causality of Chalcone Action (The "Why") The anti-inflammatory efficacy of chalcones is largely attributed to their ability to interrupt the Toll-like receptor 4 (TLR4) signaling cascade initiated by LPS[1][3].
-
NF-κB Pathway: LPS induces the phosphorylation and subsequent proteasomal degradation of IκBα, freeing NF-κB (p65/p50) to translocate to the nucleus. Chalcones frequently prevent IκBα degradation, trapping NF-κB in the cytoplasm[4].
-
MAPK Pathway: Chalcones can inhibit the phosphorylation of key MAP kinases (ERK, JNK, p38), preventing the activation of transcription factors like AP-1[4][5].
-
Downstream Effectors: The blockade of these transcription factors halts the expression of pro-inflammatory genes, specifically inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines (TNF-α, IL-6)[3][6].
Mechanistic pathways of LPS-induced inflammation and targeted inhibition by chalcone derivatives.
Experimental Strategy & Workflow
A self-validating assay system requires a logical progression. You must first establish the non-toxic concentration range of the chalcone derivative to ensure that observed anti-inflammatory effects are not artifactual consequences of cell death[6][7]. Only then should you screen for the primary inflammatory mediator, Nitric Oxide (NO), followed by cytokine quantification and mechanistic validation[2][3][7].
Sequential in vitro workflow for evaluating the anti-inflammatory activity of chalcones.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Screening (MTT Assay)
Causality: Macrophage viability must exceed 90% at the tested chalcone concentrations. If a compound kills the cells, NO production will naturally fall, yielding a false positive for anti-inflammatory activity[6].
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5×105 cells/mL (100 µL/well) in DMEM supplemented with 10% FBS[6]. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with varying concentrations of the chalcone derivative (e.g., 1, 5, 10, 20 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours[7].
-
Formazan Solubilization: Carefully aspirate the medium. Dissolve the resulting purple formazan crystals in 100 µL of DMSO per well[6].
-
Measurement: Read absorbance at 570 nm using a microplate reader[7]. Calculate viability relative to the untreated control. Select concentrations yielding >90% viability for subsequent assays.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)
Causality: NO is a highly reactive free radical synthesized by iNOS during inflammation. Because NO is highly unstable, the Griess assay measures nitrite ( NO2− ), its stable, non-volatile breakdown product in the culture medium[2][7].
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 1.5×105 cells/well and incubate overnight[6].
-
Pre-treatment: Pre-treat cells with the predetermined non-toxic concentrations of the chalcone derivative for 1-2 hours[2].
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours[6][7]. (Include a negative control, an LPS-only positive disease control, and a reference drug control like L-NIL).
-
Sample Collection: Collect 50 µL of the cell culture supernatant and transfer it to a fresh 96-well plate[7].
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature[7].
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for another 10 minutes in the dark[7].
-
Quantification: Measure absorbance at 540 nm. Quantify nitrite concentrations using a standard curve generated with sodium nitrite ( NaNO2 )[7].
Protocol 3: Mechanistic Validation via Western Blot
Causality: To prove that the reduction in NO is due to transcriptional regulation rather than direct chemical scavenging, we must demonstrate a decrease in iNOS protein levels and trace the signaling cascade upstream to NF-κB or MAPK[3][5].
-
Cell Seeding: Seed RAW 264.7 cells in 60 mm dishes ( 6.0×105 cells/dish) and incubate overnight[6].
-
Treatment & Timing: Pre-treat with the chalcone derivative, then stimulate with 1 µg/mL LPS. Crucial Timing: For transcription factors (NF-κB p65 phosphorylation/translocation) or MAPK phosphorylation, harvest cells 1-2 hours post-LPS. For effector proteins (iNOS, COX-2), harvest 12-24 hours post-LPS[3].
-
Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors[3].
-
Analysis: Quantify protein via BCA assay, resolve using 10% or 12% SDS-PAGE, and transfer to a PVDF membrane[3]. Probe with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, and p-p65.
Data Interpretation & Expected Outcomes
To ensure robust data analysis, compare your experimental readouts against the expected baseline shifts outlined below.
| Assay / Biomarker | LPS Control (Disease Model) | LPS + Effective Chalcone | Interpretation of Chalcone Action |
| Cell Viability (MTT) | ~100% | > 90% | Compound is non-cytotoxic at the working dose. |
| Nitrite ( NO2− ) | High (e.g., 30-50 µM) | Significantly Reduced | Inhibition of inflammatory mediator release. |
| iNOS / COX-2 Protein | Strong Band | Weak/Absent Band | Downregulation of inflammatory enzymes. |
| p-IκBα / Total IκBα | High Ratio (Degradation) | Low Ratio (Preservation) | Prevention of NF-κB activation cascade. |
| Nuclear NF-κB p65 | High | Low | Inhibition of transcription factor translocation. |
Sources
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isodorsmanin A Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Column Chromatography Techniques for the Purification of Chalcone Isomers
An Application Guide for Researchers
Abstract: Chalcones (1,3-diaryl-2-propen-1-ones) are a critical class of open-chain flavonoids that serve as biosynthetic precursors to other flavonoids and exhibit a wide spectrum of biological activities.[1] Their core structure, featuring an α,β-unsaturated carbonyl system, allows for the existence of geometric isomers, primarily the cis (Z) and trans (E) forms. The trans-isomer is generally more thermodynamically stable, but the cis-isomer can be formed via photoisomerization and may possess distinct biological properties.[2] This difference in biological activity necessitates robust and efficient purification methods to isolate specific isomers for research and drug development. This document provides an in-depth guide to the theory, application, and optimization of column chromatography for the separation of chalcone isomers, tailored for researchers and drug development professionals.
The Foundational Principle: Polarity-Based Separation
The successful separation of chalcone isomers via column chromatography hinges on exploiting the subtle differences in their physicochemical properties, most notably, their polarity.[2]
-
trans-Isomer: Generally possesses a more linear, planar structure. This conformation results in a lower net dipole moment, rendering it less polar .[3]
-
cis-Isomer: Has a bulkier, less planar structure due to the steric hindrance of the aryl rings being on the same side of the double bond. This leads to a higher net dipole moment, making it more polar .[2]
This polarity difference is the key that unlocks their separation on a chromatographic column. The choice of the stationary phase (the solid adsorbent) and the mobile phase (the eluent) dictates the elution order.
Normal-Phase vs. Reverse-Phase Chromatography
Normal-Phase Chromatography (NPC):
-
Stationary Phase: Polar (e.g., silica gel, alumina).[4]
-
Mobile Phase: Non-polar (e.g., mixtures of hexane and ethyl acetate).[3]
-
Principle of Separation: The more polar cis-isomer interacts more strongly with the polar silica gel and is retained longer on the column. The less polar trans-isomer interacts weakly and elutes first.[3]
-
Typical Elution Order: trans-Isomer → cis-Isomer.
Reverse-Phase Chromatography (RPC):
-
Stationary Phase: Non-polar (e.g., C18-bonded silica).[5]
-
Mobile Phase: Polar (e.g., mixtures of methanol/water or acetonitrile/water).[3]
-
Principle of Separation: The less polar trans-isomer has a greater affinity for the non-polar stationary phase and is retained longer. The more polar cis-isomer is more soluble in the polar mobile phase and elutes first.[2][3]
-
Typical Elution Order: cis-Isomer → trans-Isomer.
The Strategic Workflow: From Crude Mixture to Pure Isomer
A systematic approach is critical for achieving high-purity isomers. The workflow involves preliminary analysis by Thin-Layer Chromatography (TLC) to define the separation parameters, followed by the column chromatography itself, and finally, analysis of the collected fractions.
Figure 1: General workflow for purification of chalcone isomers.
Application Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
This is the most common and cost-effective method for purifying chalcone isomers.[3] It is ideal for separating compounds based on polarity differences.
3.1. Step 1: Method Development with Thin-Layer Chromatography (TLC)
The causality behind this step is to efficiently determine the optimal mobile phase composition before committing a larger quantity of material and time to the column. The goal is to find a solvent system where the isomers are well-separated and the target compound has an Rf value between 0.25 and 0.35 for ideal column separation.[1]
-
Materials: Silica gel TLC plates, crude chalcone mixture, various solvents (e.g., n-hexane, ethyl acetate, dichloromethane), developing chambers, UV lamp (254 nm).
-
Procedure:
-
Dissolve a small amount of the crude chalcone mixture in a volatile solvent like dichloromethane.
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 8:2, 7:3).[6]
-
Visualize the spots under a UV lamp. The less polar trans-isomer will have a higher Rf value (travel farther up the plate) than the more polar cis-isomer.
-
Select the solvent system that provides the best separation between the isomer spots. An ideal system will have the lower spot (desired isomer, if more polar) with an Rf of ~0.2-0.3.[3]
-
| Stationary Phase | Mobile Phase System (Example Ratios) | Elution Order | Rationale |
| Silica Gel | Hexane : Ethyl Acetate (9:1 to 7:3) | 1. trans-isomer2. cis-isomer | The less polar trans-isomer has weaker interactions with the polar silica gel and elutes faster.[3] |
| Alumina | Dichloromethane : Hexane (1:1 to 100% DCM) | 1. trans-isomer2. cis-isomer | Alumina offers different selectivity and can be beneficial for chalcones sensitive to silica's acidic nature.[6] |
| C18 (Reverse-Phase) | Acetonitrile : Water (60:40) | 1. cis-isomer2. trans-isomer | The more polar cis-isomer has weaker interactions with the non-polar C18 phase and elutes faster.[2] |
Table 1: Representative Chromatographic Systems for Chalcone Isomer Separation.
3.2. Step 2: Column Preparation and Packing
Proper column packing is paramount to achieving good resolution. Air bubbles or cracks in the stationary phase bed create channels, leading to poor separation.
-
Materials: Chromatography column, silica gel (60-120 mesh), selected eluent, cotton wool, sand.
-
Procedure (Slurry Method):
-
Place a small plug of cotton at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (the one determined by TLC).[4]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure uniform packing.
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [1]
-
3.3. Step 3: Sample Loading
The goal is to apply the sample in a concentrated, narrow band. A diffuse starting band will result in diffuse elution bands.
-
Wet Loading: Dissolve the crude chalcone mixture in a minimal amount of the eluent.[1] Carefully pipette this solution onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.[3]
-
Dry Loading (Recommended): Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.
3.4. Step 4: Elution and Fraction Collection
-
Procedure:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant flow and ensure the solvent level at the top of the column does not run dry.[1]
-
Gradient Elution (Optional but effective): If the isomers are very close in polarity, a gradient elution can be highly effective.[3] Start with the initial, less polar eluent determined by TLC. After the first compound begins to elute, gradually increase the polarity of the mobile phase by slowly adding more of the polar solvent (e.g., ethyl acetate) to the eluent reservoir. This will speed up the elution of the more tightly bound polar isomer.
-
3.5. Step 5: Fraction Analysis and Recovery
-
Procedure:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified isomers.[3] Spot a small amount from each fraction on a TLC plate and develop it.
-
Combine the fractions that contain only the pure desired isomer.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified chalcone isomer.[3]
-
Confirm the purity and structure using analytical techniques like NMR, IR, and melting point determination.[4]
-
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. A systematic troubleshooting approach is key to resolving them.
Figure 2: Decision tree for troubleshooting common column chromatography issues.
In-depth Troubleshooting:
-
Poor or No Separation: This is often a mobile phase issue. If isomers are co-eluting or eluting too quickly (high Rf), the mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[3] A change in solvent composition (e.g., switching from ethyl acetate to dichloromethane) can also alter selectivity and improve separation.[3]
-
Peak Tailing: Tailing can be caused by overloading the column or strong interactions between a polar chalcone and the acidic silanol groups on the silica gel.[3] Reducing the sample load is the first step. If that fails, adding a small amount of a modifier like triethylamine to the mobile phase can cap the active sites on the silica, improving peak shape.[3]
-
Compound Not Eluting: If a compound remains adsorbed to the column even after flushing with a highly polar solvent, it may be due to decomposition on the acidic silica gel.[3][6] This can be tested by spotting the compound on a TLC plate and letting it sit for an hour before developing to see if a new spot or streaking appears. Switching to a more neutral stationary phase like alumina can resolve this issue.[6]
References
- BenchChem. (2025). Technical Support Center: Purifying Chalcone Isomers by Column Chromatography. BenchChem.
- BenchChem. (2025). Application Notes & Protocols for the Synthesis and Purification of Chalcones. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Synthetic Chalcones. BenchChem.
- Higgs, J., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.
- Krauze-Baranowska, M., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC.
- JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research.
- BenchChem. (2025). Technical Support Center: Purification of Synthetic Chalcones. BenchChem.
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Application Note: Brine Shrimp Lethality Assay (BSLA) for Preliminary Toxicity Screening of Synthesized Chalcones
Introduction & Scientific Rationale
Chalcones (1,3-diphenyl-2-propen-1-one derivatives) are critical precursors in flavonoid biosynthesis and exhibit a broad spectrum of pharmacological activities, including potent antitumor and anticancer properties. Due to the high cost, ethical constraints, and low throughput of early-stage in vivo animal modeling and in vitro human solid tumor cell line assays, the Brine Shrimp Lethality Assay (BSLA) serves as a highly effective, bench-top prescreening tool.
Mechanistically, chalcones exert cytotoxicity primarily by binding to tubulin dimers—halting mitosis—and via Michael addition to cellular thiols. The BSLA, utilizing the nauplii of Artemia salina (brine shrimp), is exceptionally sensitive to these antimitotic and cytotoxic mechanisms. First standardized by[1], the assay demonstrates a strong positive correlation with human solid tumor cell line toxicities, making it an indispensable triage step in oncological drug development [2].
Experimental Workflow
The following diagram illustrates the 48-hour critical path for the BSLA, highlighting the transition from cyst hatching to probit analysis.
Fig 1: Step-by-step workflow of the Brine Shrimp Lethality Assay (BSLA) for chalcone screening.
Detailed Protocol & Mechanistic Causality
This protocol is engineered to be a self-validating system . Every step includes built-in physical or chemical checkpoints to ensure that observed lethality is strictly a function of chalcone toxicity, not environmental artifacts.
Phase 1: Hatching of Artemia salina
-
Preparation of Artificial Seawater: Dissolve 38 g of commercial sea salt in 1 L of distilled water. Adjust the pH to 8.0 ± 0.5 using 1M NaOH or HCl.
-
Causality:Artemia salina nauplii are highly sensitive to acidic shifts. As cysts hatch, metabolic byproducts can lower the pH, leading to false-positive mortality. Strict pH control prevents this [1].
-
-
Chamber Setup: Use a rectangular hatching tank divided unequally by a perforated barrier (2 mm holes). Cover the larger compartment with aluminum foil to create a dark zone.
-
Incubation: Add 50 mg of A. salina cysts into the dark compartment. Place a 40W incandescent lamp directly above the smaller, uncovered compartment. Aerate the dark compartment gently for 48 hours at 25–28°C.
-
Causality: Nauplii are naturally phototactic. The light draws viable, actively swimming nauplii through the perforated divider into the illuminated zone. This effectively filters out unhatched cysts and empty shells, preventing debris from interfering with the assay [1].
-
Phase 2: Preparation of Chalcone Test Solutions
-
Stock Solution: Dissolve 20 mg of the synthesized chalcone in 2 mL of Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Serial Dilution: Prepare working concentrations (e.g., 1000, 100, 10, and 1 µg/mL) by diluting the stock solution with artificial seawater.
-
Causality: Chalcones are notoriously lipophilic and require organic solvents. However, DMSO concentrations exceeding 1% v/v in the final test vial will induce solvent-mediated lethality, confounding the chalcone's true cytotoxicity. Dilution ensures DMSO remains below this critical threshold [2].
-
Phase 3: Exposure and Lethality Assessment
-
Transfer: Using a Pasteur pipette, transfer exactly 10 active nauplii into pre-labeled glass vials containing 4 mL of artificial seawater.
-
Dosing: Add 1 mL of the respective chalcone test solutions to the vials (total volume = 5 mL).
-
Incubation: Leave the vials under continuous illumination at 25–28°C for exactly 24 hours.
-
Assessment: Examine the vials against a dark background using a magnifying glass. Count the number of surviving nauplii.
-
Causality: Nauplii that exhibit absolutely no forward motion or appendage movement for 10 consecutive seconds are classified as dead.
-
Self-Validation & Quality Control Standards
To ensure the scientific integrity of the assay, the following self-validating controls must be executed in parallel:
-
Negative Control (Vehicle): Vials containing 10 nauplii, 4 mL seawater, and 1 mL of 1% DMSO in seawater. Validation criteria: Must yield < 10% mortality. If mortality is > 10%, the solvent concentration is too high or the seawater is contaminated.
-
Positive Control: Vials dosed with a known cytotoxic agent (e.g., Podophyllotoxin or Vincristine sulfate). Validation criteria: Must yield an LC₅₀ within its established literature range, confirming the biological sensitivity of the specific batch of nauplii [2].
-
Hatching Viability: The control cysts must demonstrate a > 50% hatch rate within 48 hours. Failure indicates compromised cysts (e.g., lipid oxidation due to poor storage).
Quantitative Data Presentation & Interpretation
Mortality data is transformed using Probit analysis to determine the LC₅₀ (Lethal Concentration required to kill 50% of the population). According to standard pharmacognosy guidelines, an LC₅₀ < 1000 µg/mL is considered active, while an LC₅₀ < 30 µg/mL is considered highly noteworthy for pure synthetic compounds [3].
Table 1: Representative LC₅₀ Values of Chalcone Derivatives via BSLA
| Compound | R₁ Substituent | R₂ Substituent | LC₅₀ (µg/mL) | Toxicity Classification |
| Chalcone (1) | H | H | 6.35 | Highly Toxic |
| para-Methoxy Chalcone (2) | H | OCH₃ | 6.33 | Highly Toxic |
| ortho-Methoxy Chalcone (3) | OCH₃ | H | 7.78 | Highly Toxic |
| Furan-Chalcone (2a) | Furan | - | 24.27 | Toxic |
| Furan-Chalcone (2b) | Furan | - | 39.26 | Moderately Toxic |
Data synthesis indicates that para-substitution (e.g., para-Methoxy Chalcone) often enhances the cytotoxic profile compared to ortho-substitution, likely due to reduced steric hindrance when binding to target receptors or tubulin interfaces.
References
-
Nazir, S., Ansari, F.L., Hussain, T., Mazhar, K., Muazzam, A.G., Qasmi, Z.U., Makhmoor, T., Noureen, H., & Mirza, B. (2013). "Brine shrimp lethality assay 'an effective prescreen': Microwave-assisted synthesis, BSL toxicity and 3DQSAR studies-based designing, docking and antitumor evaluation of potent chalcones." Pharmaceutical Biology, 51(9): 1091-1103.[Link]
-
Syahri, J., et al. (2013). "Synthesis and Brine Shrimp Bioassay of Chalcone and Its Two Methoxy Derivatives." International Journal of Pharmaceutical and Chemical Sciences, 2(2): 719-725. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Colored Impurities in Chalcone Recrystallization
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream processing challenges with chalcones ( α,β -unsaturated ketones). While pure chalcones typically exhibit a pale yellow to bright orange hue due to their extended conjugated π -system, crude reaction mixtures often present as dark brown, red, or tarry oils.
This guide provides a self-validating, mechanistic framework for removing persistent colored impurities using activated carbon (charcoal) decolorization and optimized recrystallization techniques.
Mechanistic Origins of Colored Impurities
Understanding the causality behind impurity formation dictates our purification strategy. Synthesized primarily via the between an acetophenone and a benzaldehyde, crude chalcones are notoriously prone to contamination[1].
-
Polymeric & Tarry Byproducts: The strongly basic conditions required for the condensation can trigger side-reactions, leading to polymeric materials that manifest as dark, viscous oils or tars[1].
-
Adsorption Dynamics: Colored impurities are typically very large, highly polar molecules[2]. Activated charcoal is a finely divided porous form of carbon that provides a massive surface area[2]. Due to its high degree of microporosity, the charcoal selectively traps these large colored molecules via intermolecular forces, leaving the smaller, target chalcone in solution[3].
Workflow: Decolorization and Recrystallization
Workflow for removing colored impurities during chalcone recrystallization.
Standard Operating Procedure (SOP): Activated Charcoal Decolorization
Self-Validating Protocol: This protocol ensures that product loss is minimized while maximizing impurity removal. The use of a Celite pad during filtration is a critical self-validating step; if the filtrate is completely free of black specks, the physical integrity of the separation is confirmed.
Step 1: Dissolution Place the crude chalcone in an Erlenmeyer flask. Crush large crystals with a stirring rod to promote dissolving, and add a minimal volume of a suitable solvent drop by drop while heating until the solid dissolves[3].
Step 2: Cooling (Critical Step) Remove the flask from the heat source and allow it to cool slightly.
-
Causality: Adding activated charcoal directly to a boiling solution will cause violent frothing and boil-over, because the fine carbon particles function as thousands of boiling chips[2],[4].
Step 3: Charcoal Addition Add a small amount of activated charcoal, approximately 1–2% of the sample's weight[5].
-
Causality: Do not add too much charcoal. Using excess amounts will cause the desired chalcone to also be adsorbed onto the carbon surface, resulting in severe yield loss[2],[4].
Step 4: Adsorption Phase Return the flask to the heat source and boil gently for 3–5 minutes. Swirl continuously to disperse the carbon and maximize surface-area contact between the highly porous charcoal and the colored impurities[3],[4].
Step 5: Hot Gravity Filtration Prepare a stemless funnel with fluted filter paper. Add a small pad of (150–200 mg) to the filter to prevent any fine charcoal particles from escaping into the filtrate[2]. Pour the hot solution through the assembly.
-
Causality: You must use hot gravity filtration. Do not use vacuum filtration, as the hot solvent will cool rapidly under reduced pressure, causing the product to prematurely crystallize inside the filter on top of the charcoal[3].
Step 6: Crystallization & Isolation Allow the clear, decolorized filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath to maximize crystal yield[5]. Collect the purified crystals via vacuum filtration.
Quantitative Data: Solvent & Charcoal Optimization
Choosing the right solvent and charcoal loading is a delicate balance between purity and yield.
| Parameter | Recommended Range | Causality / Impact |
| Solvent Selection | Ethanol, Methanol, or EtOAc/Hexane | Must dissolve chalcone at boiling, but poorly at room temp. Ethanol is ideal for most Claisen-Schmidt products. |
| Charcoal Loading | 1.0% - 2.0% (w/w) | <1% leaves residual color; >2% causes significant target product adsorption and yield loss[5],[4]. |
| Celite Pad Mass | 150 mg - 200 mg | Prevents charcoal "bleed" into the filtrate[2]. Too much slows filtration, causing premature crystallization. |
| Boiling Time (Post-Carbon) | 3 - 5 minutes | Sufficient time for kinetic adsorption of large impurities without degrading the chalcone[4]. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chalcone is "oiling out" instead of crystallizing after the charcoal treatment. How do I fix this? A1: "Oiling out" occurs when the target compound separates as a liquid rather than a solid. This indicates that the product may still be impure, or the solvent system is too non-polar[6]. Troubleshooting: Reheat the mixture until the oil dissolves completely. Add a few drops of a "poor" solvent (e.g., water if using ethanol, or hexane if using ethyl acetate) until the solution becomes slightly cloudy—creating a solvent pair[3]. Add just enough hot "good" solvent to clear it, then allow it to cool very slowly.
Q2: The filtrate is still dark red/brown after hot filtration. Should I add more charcoal? A2: If the solution remains heavily colored, the impurity concentration exceeds the adsorption capacity of the 1–2% charcoal limit. Troubleshooting: Do not simply dump more charcoal into the same flask, as this increases the risk of product loss. Instead, perform a second, separate decolorization step on the filtrate using a fresh 1% batch of charcoal. If the color persists, the impurities are likely structural analogs (e.g., unreacted acetophenones) that require column chromatography prior to recrystallization.
Q3: I am synthesizing a phenolic chalcone (e.g., 2'-hydroxychalcone). Is activated carbon safe to use? A3: Proceed with extreme caution. Charcoal is generally not recommended for the recrystallization of phenolic compounds[4]. Troubleshooting: Standard activated charcoal often contains trace ferric ions. Upon heating, these ions react with phenolic hydroxyls to form intensely red-colored complexes, which will actually impair the purification process[4]. If you must decolorize a phenolic chalcone, ensure you are using strictly acid-washed, metal-free activated carbon, or opt for alternative purification methods.
References
-
Crystallization: Colored Impurities Source: West Virginia University (WVU) URL:[Link]
-
SOP: Crystallization Source: University of Cape Town (UCT) URL:[Link]
-
Recrystallization Source: Tikrit University URL:[Link]
Sources
Technical Support Center: Optimizing the Solubility of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one for Bioassays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic dose-response curves, false negatives, or outright compound precipitation when working with synthetic chalcones.
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one is a potent thienyl chalcone derivative, but its extreme hydrophobicity makes it notoriously difficult to handle in aqueous biological assays. This guide bypasses generic advice to provide you with field-proven, self-validating methodologies to keep your compound in solution and your data reliable.
The Causality of Insolubility: Why is this Chalcone so Stubborn?
Before troubleshooting, we must understand the physicochemical nature of the compound. The insolubility of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one is driven by two primary factors:
-
Planarity and Crystal Lattice Energy: The α,β -unsaturated ketone bridge maintains a highly planar conformation between the methoxyphenyl and thienyl rings. This structural flatness allows the molecules to tightly pack together via strong intermolecular π−π stacking in the solid state. Water lacks the energy to break this stable crystal lattice.
-
Extreme Lipophilicity: The thienyl ring acts as a bioisostere for a phenyl ring but is highly lipophilic. The molecule completely lacks hydrogen-bond donors (like -OH or -NH groups), making it thermodynamically unfavorable to interact with an aqueous solvent shell.
Troubleshooting Workflow: Selecting Your Solubilization Strategy
Applying the wrong solubilization vehicle will either ruin your assay through solvent toxicity or cause the compound to "crash out." Use the decision matrix below to match your bioassay with the correct formulation strategy.
Caption: Decision matrix for selecting the optimal chalcone solubilization strategy based on bioassay type.
Quantitative Formulation Data
The following table summarizes the expected solubility limits and assay compatibilities for 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one across different vehicles.
| Solubilization Vehicle | Max Estimated Solubility | Cytotoxicity Risk | Optimal Assay Compatibility |
| 100% Aqueous Buffer | < 1 µg/mL | None | Unsuitable |
| 1% DMSO in PBS | 10 - 50 µg/mL | Low | Enzyme / Receptor Binding Assays |
| 5% DMSO in PBS | 50 - 200 µg/mL | High | Cell-free Assays Only |
| 20% HP-β-CD in PBS | 1 - 5 mg/mL | Very Low | Cell Culture / In Vitro Assays |
| MCT/Lecithin Nanoemulsion | > 10 mg/mL | Moderate | In Vivo Dosing / Pharmacokinetics |
Self-Validating Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
Best for: Cell culture assays where DMSO toxicity must be avoided. The Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity (approx. 6.0–6.5 Å in diameter). The lipophilic thienyl or methoxyphenyl rings of the chalcone insert into this cavity via non-covalent host-guest interactions. This masks the hydrophobic regions from water, 1[1].
Caption: Mechanistic workflow of HP-β-CD inclusion complexation preventing chalcone precipitation.
Step-by-Step Methodology:
-
Preparation: Dissolve 20 g of HP-β-CD in 100 mL of sterile PBS (pH 7.4) to create a 20% (w/v) host solution.
-
Saturation: Add an excess amount of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one powder (e.g., 10 mg) directly to 1 mL of the HP-β-CD solution in a microcentrifuge tube.
-
Equilibration: Place the tube on an orbital shaker at 37°C for 48 hours in the dark.
-
Self-Validation Checkpoint: You should visually observe the suspension transition from containing large, jagged floating crystals to a fine, uniform milky suspension as the complex forms.
-
-
Filtration: Centrifuge the tube at 10,000 x g for 10 minutes to pellet uncomplexed drug, then pass the supernatant through a 0.22 µm PVDF syringe filter.
-
Quantification (Self-Validation): Dilute an aliquot of the clear filtrate 1:100 in methanol. Measure the absorbance via UV-Vis spectrophotometry (typically around 320-340 nm for thienyl chalcones) against a standard curve to confirm the exact solubilized concentration before applying to your cells.
Protocol B: Spontaneous Nanoemulsification
Best for: In vivo studies requiring high dosing concentrations. The Causality: Nanoemulsions trap the lipophilic chalcone inside a nanometer-sized oil core stabilized by a surfactant shell.2, requiring no high-shear equipment[2].
Step-by-Step Methodology:
-
Oil Phase: Dissolve 10 mg of the chalcone in 1 mL of a mixture containing Medium Chain Triglycerides (MCT) and Soybean Lecithin (1:1 ratio). Heat gently to 40°C to ensure complete dissolution.
-
Aqueous Phase: Prepare 9 mL of distilled water containing 2% (w/v) Polysorbate 80 (Tween 80).
-
Emulsification: Place the aqueous phase on a magnetic stirrer at 800 RPM. Using a syringe, inject the chalcone-loaded oil phase dropwise into the vortex of the aqueous phase.
-
Stirring: Continue stirring for 30 minutes at room temperature.
-
Self-Validation Checkpoint: The resulting mixture should spontaneously form a translucent, slightly bluish liquid (the Tyndall effect). If the mixture turns opaque and milky white, the droplet size has exceeded 300 nm, indicating an improper surfactant ratio or insufficient mixing energy.
-
Frequently Asked Questions (Troubleshooting)
Q: I dissolved my thienyl chalcone in 100% DMSO at 10 mM. When I spike it into my cell culture media (final DMSO 0.1%), it immediately forms a cloudy precipitate. Why? A: This phenomenon is known as "crashing out." While the compound is highly soluble in pure DMSO,3[3]. This leaves the highly lipophilic chalcone isolated in an aqueous environment without a solvent shell, forcing it to precipitate. Solution: Pre-warm your culture media to 37°C before adding the DMSO stock, and add the stock dropwise while vortexing vigorously. If precipitation persists, abandon the DMSO approach and switch to the HP-β-CD Protocol (Protocol A).
Q: My chalcone is colored (yellow/orange) and is interfering with my MTT cell viability assay readings. How do I correct this? A: Chalcones inherently absorb light in the visible spectrum due to their extended conjugated π -system. The chalcone itself absorbs light at wavelengths similar to the formazan product generated in MTT/XTT assays. Solution:4[4]. Additionally, always run a "cell-free" blank containing the chalcone at your working concentration to measure and subtract its background absorbance.
Q: The nanoemulsion I prepared for my animal model separated into two distinct layers after 24 hours. What went wrong? A: Your emulsion suffered from Ostwald ripening or coalescence, indicating thermodynamic instability. Solution: This usually means the interfacial tension was not sufficiently lowered. Increase the ratio of your hydrophilic surfactant (Polysorbate 80) to your lipophilic surfactant (Lecithin). Alternatively, apply higher shear force (e.g., probe sonication for 2 minutes on ice) during the emulsification step to ensure initial droplet sizes are driven below 200 nm.
References
-
MDPI. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. Retrieved from: [Link]
-
NIH/PubMed Central. Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone. Retrieved from:[Link]
Sources
How to prevent self-condensation of ketone in chalcone synthesis.
Technical Support Center: Preventing Ketone Self-Condensation in Chalcone Synthesis
Ticket Category: Reaction Optimization & Steric Management Support Level: Tier 3 (Senior Application Scientist) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Synthesizing chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation is a cornerstone of flavonoid and therapeutic scaffold development. However, a frequent failure mode is the self-condensation of the enolizable ketone (e.g., acetophenone), which yields undesired α,β-unsaturated dimers like dypnone[1]. This guide provides a mechanistic breakdown, field-proven troubleshooting strategies, and self-validating protocols to decouple this failure mode from your desired cross-aldol pathway.
Part 1: Core Troubleshooting Q&A
Q1: Mechanistic Causality: Why does my acetophenone undergo self-condensation instead of reacting with the benzaldehyde? A1: In a base-catalyzed environment, the base deprotonates the ketone to form a nucleophilic enolate. Ideally, this enolate attacks the highly electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde. However, if the aldehyde is sterically hindered or electronically deactivated (e.g., possessing strong electron-donating groups), its electrophilicity drops. If the local concentration of unreacted ketone is high, the enolate will instead attack another ketone molecule[2]. This self-condensation is a competing thermodynamic pathway that results in dypnone (1,3-diphenyl-2-buten-1-one)[1].
Q2: Physical Intervention: How can I manipulate the order of addition to suppress this side reaction? A2: The most critical physical parameter is maintaining a low steady-state concentration of the ketone. Never mix the ketone and base before adding the aldehyde. Instead, dissolve the non-enolizable aromatic aldehyde and the base in the solvent first, then add the ketone dropwise over an extended period (15–30 minutes)[3]. This ensures that any generated enolate is immediately surrounded by a vast excess of the aldehyde, kinetically forcing the cross-aldol pathway[4].
Q3: Thermodynamic Control: What role does temperature play in the formation of dypnone? A3: The desired cross-aldol condensation is kinetically favored at lower temperatures (0 °C to 25 °C). Conversely, the self-condensation of the ketone requires higher activation energy and is under thermodynamic control. Elevating the reaction temperature increases the rate of self-condensation and promotes secondary side reactions, such as the Michael addition of the enolate to the newly formed chalcone[5].
Q4: Catalyst Optimization: Standard NaOH/KOH catalysis is still yielding self-condensation products. Are there alternative catalytic systems? A4: Yes. Strong bases like NaOH or KOH can sometimes be too harsh, promoting both self-condensation and the Cannizzaro disproportionation of the aldehyde[3]. Switching to milder bases such as Barium hydroxide (Ba(OH)₂) or Lithium hydroxide (LiOH) can significantly improve chemoselectivity[6]. Alternatively, utilizing heterogeneous solid base catalysts like MgZnAl-LDH (Layered Double Hydroxides) has demonstrated >90% selectivity for the cross-aldol product while suppressing ketone self-condensation to under 7.3%[7].
Part 2: Quantitative Data Presentation
The following table summarizes the impact of various reaction parameters on the chemoselectivity of the Claisen-Schmidt condensation, highlighting the inverse relationship between chalcone yield and dypnone formation.
| Catalyst System | Temperature | Addition Method | Chalcone Yield | Dypnone Yield | Reference |
| NaOH (aq) / EtOH | 60 °C (Reflux) | All-at-once | < 50% | > 30% | [5] |
| NaOH (aq) / EtOH | 25 °C (Room Temp) | Dropwise Ketone | ~ 85% | < 5% | [3] |
| Ba(OH)₂ / MeOH | 0–5 °C (Ice Bath) | Dropwise Ketone | > 95% | Trace | [6] |
| MgZnAl-LDH (Solid) | Reflux (Solvent-free) | All-at-once | > 90% | < 7.3% | [7] |
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesize a chalcone derivative while entirely suppressing ketone self-condensation via kinetic control.
Materials:
-
Substituted Benzaldehyde (1.1 eq)
-
Substituted Acetophenone (1.0 eq)
-
Sodium Hydroxide (10% aqueous solution)
-
Ethanol (95%)
Step-by-Step Methodology:
-
Electrophile Priming: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.1 eq) in 30 mL of ethanol. Causality: Using a slight excess of the aldehyde guarantees that it remains the dominant electrophile throughout the reaction[4].
-
Base Addition: Add 5 mL of the 10% NaOH aqueous solution to the flask. Stir the mixture and cool it to 0–5 °C using an ice bath.
-
Controlled Nucleophile Addition (Critical Step): Dissolve the substituted acetophenone (1.0 eq) in 10 mL of ethanol. Load this solution into a dropping funnel or syringe pump. Add the ketone solution dropwise to the aldehyde/base mixture over 30 minutes, strictly maintaining the temperature below 10 °C[3].
-
Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 20–25 °C) for 2 to 4 hours.
-
Quenching and Isolation: Pour the reaction mixture into 100 mL of crushed ice water. Neutralize the excess base by adding dilute HCl dropwise until the pH reaches ~7.0.
-
Purification: Collect the precipitated crude chalcone via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove water-soluble impurities, then recrystallize from hot ethanol (at 50 °C) to yield the pure cross-aldol product[2].
Self-Validation Checkpoint: To confirm the absolute absence of dypnone and validate the success of the protocol, perform ¹H NMR on the purified product. The target chalcone will display a diagnostic large coupling constant ( J≈16 Hz) for the vinylic protons, confirming the (E)-trans geometry of the cross-aldol product[8]. Dypnone, possessing a methyl group instead of a second vinylic proton, will lack this specific AB spin system.
Part 4: Reaction Workflow & Logic Visualization
Mechanistic pathways: Cross-aldol chalcone synthesis vs. ketone self-condensation to dypnone.
References
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - Rsc.org URL: [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC - NIH URL:[Link]
-
Claisen–Schmidt condensation - Grokipedia URL: [Link]
-
An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation - MDPI URL:[Link]
Sources
- 1. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (E)-1-(4-styrylphenyl)ethanone | 20488-42-0 | Benchchem [benchchem.com]
Selecting the right solvent system for chalcone recrystallization.
Technical Support Center: Chalcone Purification
Introduction: Mastering Chalcone Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with chalcone derivatives. Chalcones, with their characteristic α,β-unsaturated ketone core, are a cornerstone scaffold in drug discovery.[1][2] However, their purification by recrystallization is often non-trivial, presenting challenges such as solvent selection, low yields, and the common problem of "oiling out."
This document provides a structured, question-and-answer guide to navigate these challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Fundamentals of Solvent Selection
This section addresses the foundational questions regarding the choice of a solvent or solvent system for your specific chalcone derivative.
Q1: What are the ideal properties of a recrystallization solvent for chalcones?
The perfect recrystallization solvent is one that acts as a poor solvent at low temperatures but an excellent solvent at high temperatures. This temperature-dependent solubility differential is the driving force of the entire purification process.[3][4]
The six key characteristics are:
-
High Temperature Coefficient: The solvent must dissolve your chalcone derivative readily at its boiling point but sparingly at room temperature or in an ice bath.[3][5] This ensures maximum recovery of the purified solid upon cooling.
-
Impurity Solubility Profile: Ideal impurities are either completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[5][6]
-
Chemical Inertness: The solvent must not react with your chalcone.[3][4] Chalcones possess a reactive enone system, so this is a critical consideration.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals by evaporation.[3][7]
-
Melting Point Consideration: The solvent's boiling point should ideally be lower than the melting point of your chalcone to prevent the compound from melting and "oiling out" instead of dissolving.[7]
-
Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive for practical lab use.[3][4]
Q2: How does the polarity of my chalcone derivative guide solvent selection?
The principle of "like dissolves like" is your primary guide.[8][9] Chalcones, consisting of two aromatic rings linked by an enone bridge, are generally considered to be of moderate polarity.[8] Therefore, moderately polar solvents are often the best starting point.
-
Highly Polar Chalcones: Derivatives with multiple hydrogen-bond-donating groups (e.g., -OH, -NH2) will have higher solubility in polar protic solvents like ethanol or methanol.[9][10]
-
Non-Polar Chalcones: Derivatives with non-polar substituents (e.g., alkyl chains, halogens) may require less polar solvents like toluene or be less soluble in highly polar solvents like methanol.
-
General Practice: Ethanol (particularly 95%) is widely effective for a broad range of chalcones as it provides a good balance of polarity.[8][11][12] Studies have shown that chalcone solubility generally increases in more polar solvents like THF and acetone relative to non-polar solvents like n-hexane.[13]
Q3: When should I use a single solvent versus a mixed-solvent system?
A single-solvent system is always preferred for its simplicity. However, if no single solvent provides the ideal temperature-dependent solubility, a mixed-solvent system is a powerful alternative.[14]
You should opt for a mixed-solvent system when:
-
Your chalcone is too soluble in one solvent (e.g., ethanol) even when cold, leading to poor recovery.
-
Your chalcone is too insoluble in another solvent (e.g., water) even when hot.
In this technique, you dissolve the chalcone in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, you add a miscible "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the point of saturation).[8][15] A few drops of the "good" solvent are added to re-clarify the solution, which is then cooled slowly to induce crystallization. The ethanol/water system is a classic and highly effective pair for many chalcone derivatives.[8]
Part 2: Practical Protocols & Methodologies
This section provides actionable, step-by-step protocols for key experimental workflows.
Data Presentation: Common Solvents for Chalcone Recrystallization
The table below summarizes key properties of solvents frequently used for chalcone purification.
| Solvent | Boiling Point (°C) | Relative Polarity (ET(30)) | Senior Scientist's Note |
| Ethanol (95%) | 78 | 0.654 | The most common and effective starting solvent for a wide range of chalcones. Provides an excellent solubility gradient for many derivatives.[8][15] |
| Methanol | 65 | 0.762 | A good alternative to ethanol, especially for more polar chalcones. Its lower boiling point makes it easier to remove.[15] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent, useful for chalcones that are too soluble in alcohols. |
| Acetone | 56 | 0.355 | A highly effective solvent for dissolving many chalcones, but sometimes too effective, leading to low recovery. Often used as the "good" solvent in a mixed pair.[13] |
| n-Hexane | 69 | 0.009 | A non-polar solvent. Chalcones are typically insoluble in hexane. It is almost exclusively used as the "poor" solvent (antisolvent) in a mixed system.[8][15] |
| Water | 100 | 1.000 | Chalcones are generally insoluble in water. It is the most common "poor" solvent used in combination with a water-miscible organic solvent like ethanol or acetone.[15] |
Experimental Protocol 1: Small-Scale Solvent Screening
Before committing your entire batch of crude product, this small-scale test helps you efficiently identify the optimal solvent.
-
Preparation: Place approximately 20-30 mg of your crude chalcone into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, methanol, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature. An ideal solvent will not dissolve the chalcone at this stage.[5] If the solid dissolves completely, the solvent is too "good" and will likely result in poor yield.
-
Hot Solubility Test: If the solid is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the same solvent in small portions until the solid just dissolves.[7] Record the approximate volume needed.
-
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Evaluation: The best solvent is the one that dissolved the compound when hot and produced an abundant quantity of crystalline solid upon cooling.
Visualization: Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate solvent system based on the screening protocol.
Caption: A systematic approach to selecting a suitable solvent system.
Experimental Protocol 2: Recrystallization Using a Mixed-Solvent System (Ethanol/Water)
This is a robust protocol for chalcones that are highly soluble in ethanol.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude chalcone in the minimum amount of boiling ethanol. Add the hot ethanol portion-wise with swirling until the solid is just dissolved.[15] Using excess solvent is the most common cause of low yield.[8]
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise using a Pasteur pipette. Swirl the flask after each drop. Continue adding water until the solution becomes persistently cloudy or opalescent. This indicates you have reached the saturation point.[8]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[8] This ensures you are just below the saturation point, which is optimal for forming pure crystals.
-
Cooling and Crystallization: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor. Allow the crystals to air-dry completely on the filter paper or in a desiccator.
Part 3: Troubleshooting Common Recrystallization Problems
Even with a well-chosen solvent, problems can arise. This section provides solutions to the most common issues encountered during chalcone recrystallization.
Q4: My chalcone "oiled out" instead of crystallizing. What went wrong and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][17] This happens for two primary reasons:
-
The melting point of your compound (often lowered by impurities) is below the temperature of the solution as it becomes saturated.[15][17]
-
The solution is too concentrated, causing the chalcone to precipitate too rapidly before it has time to form an ordered crystal lattice.[18]
Oils are undesirable because they tend to trap impurities, defeating the purpose of recrystallization.[17][18]
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[15][17]
-
Cool Slowly: Allow the diluted solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. Avoid placing it directly in an ice bath from a high temperature.[8]
-
Induce Crystallization: As the solution cools, vigorously scratch the inner surface of the flask at the meniscus with a glass rod.[8][15] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal, add a tiny "seed crystal" to the solution.[15]
-
Change Solvents: If the problem persists, your chalcone's melting point may be too low for the chosen solvent. Select a new solvent with a lower boiling point.[8][15]
Q5: No crystals are forming, even after cooling in an ice bath. What are my next steps?
This is a frustrating but often solvable problem. It typically indicates one of two situations:
-
Too Much Solvent Was Used: This is the most common cause.[8] If the solution is not sufficiently saturated, crystals will not form.
-
Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of air or nitrogen. Be careful not to evaporate too much. Allow the concentrated solution to cool again.[17]
-
-
Supersaturation: The solution may be supersaturated, a metastable state where crystallization is kinetically hindered.
-
Solution 1 - Scratching: Use a glass rod to scratch the inside of the flask. This can overcome the kinetic barrier to nucleation.[8]
-
Solution 2 - Seeding: Add a single, pure seed crystal of your compound to provide a template for crystal growth.[15]
-
Solution 3 - Refrigeration: If crystals still do not form, loosely stopper the flask and leave it in a refrigerator (4°C) overnight. Sometimes, crystallization simply requires more time at a low temperature.[19]
-
Q6: My yield is very low. How can I optimize it without sacrificing purity?
Low yield is almost always a result of using too much solvent during the dissolution step.[8][15]
Optimization Strategies:
-
Minimize Hot Solvent: During the initial dissolution, add the hot solvent in very small portions, ensuring each portion has a chance to dissolve the solute before adding more. The goal is to create a saturated solution at the boiling point, not a dilute one.
-
Ensure Complete Cooling: Maximize precipitation by allowing sufficient time for cooling, first to room temperature and then in an ice bath for at least 30 minutes.
-
"Second Crop" Recovery: Do not discard the mother liquor (the filtrate). You can often recover a "second crop" of crystals by evaporating about half of the solvent from the filtrate and re-cooling.[17] Be aware that this second crop may be less pure than the first and should be analyzed separately (e.g., by TLC or melting point).
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Filtering a hot saturated solution through cold glassware will cause your product to crystallize prematurely on the filter paper, drastically reducing your yield.[8]
Visualization: Troubleshooting Workflow
This decision tree guides you through resolving the most common recrystallization issues.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
- Recrystallization. (n.d.). University of California, Irvine.
- Technical Support Center: Purifying Chalcone Derivatives by Recrystallization. (2025). Benchchem.
- Technical Support Center: Efficient Recrystallization of Chalcones. (2025). Benchchem.
- Chem355 Labbook-2020. (2020). Swarthmore College.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews.
- Sweeting, S. G., et al. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section C.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Green synthesis of chalcones derivatives. (2021). SciSpace.
- Solvent Choice. (n.d.). University of York.
- From the list of solvents being tested, pick TWO that may be viable for recrystallization of the chalcone product. (2026). Chegg.
- Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). Royal Society of Chemistry.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- A Technical Guide to the Solubility of Chalcone Dibromide in Organic Solvents. (2025). Benchchem.
- Recrystallization (help meeeeee). (2013). Reddit.
- BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. (2024). Rai University.
- Which is the best solvent that has zero percent solubility for chalcone crystals other than water? (2017). ResearchGate.
- SYNTHESIS OF CHALCONES. (2020). JETIR.
- Technical Support Center: Advanced Purification of Synthetic Chalcones. (2025). Benchchem.
Sources
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raiuniversity.edu [raiuniversity.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 12. jetir.org [jetir.org]
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- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
- 19. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Reactivity of Substituted Benzaldehydes in Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. The Claisen-Schmidt condensation is a cornerstone reaction in medicinal chemistry for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones)[1]. However, researchers frequently encounter sluggish kinetics, low yields, or complete reaction failure when utilizing benzaldehydes substituted with electron-donating groups (EDGs) or sterically hindered moieties[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these synthetic bottlenecks.
Diagnostic Workflow for Poor Reactivity
Use the following decision matrix to identify the optimal intervention for your specific substrate.
Troubleshooting workflow for poor reactivity in chalcone synthesis.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why do my methoxy- or hydroxy-substituted benzaldehydes fail to react under standard NaOH/EtOH conditions? A: The base-catalyzed Claisen-Schmidt condensation relies on the nucleophilic attack of an acetophenone enolate onto the carbonyl carbon of the benzaldehyde[1]. Electron-donating groups (EDGs) such as −OCH3 , −OH , or −N(CH3)2 push electron density into the aromatic ring via resonance. This significantly decreases the partial positive charge (electrophilicity) of the carbonyl carbon[1][2]. Consequently, the activation energy barrier for the nucleophilic attack is raised, leading to sluggish reactions, poor yields, and a higher likelihood of competing side reactions (like the Cannizzaro reaction)[2].
Q2: When and why should I pivot from base catalysis to acid catalysis? A: You should switch to acid catalysis (e.g., using HCl , SOCl2 , or solid acids like HAlMSN) when dealing with highly electron-rich benzaldehydes or substrates that are sensitive to strong bases (such as certain oxathiole rings)[3][4]. Mechanistically, the acid protonates the carbonyl oxygen of the benzaldehyde. This drastically enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack even by the weaker enol form of the acetophenone[3][5].
Q3: How does microwave-assisted synthesis solve the reactivity issue without changing the catalyst? A: Microwave irradiation provides rapid, uniform, and direct dielectric heating to the reaction mixture, which effectively overcomes the high kinetic barriers associated with EDG-substituted benzaldehydes[6]. Unlike conventional conductive heating, which can take up to 24 hours and degrade sensitive compounds, microwave-assisted protocols often reduce reaction times to mere minutes (e.g., 60–120 seconds)[7][6]. It is highly effective when combined with solvent-free grinding techniques or green catalysts (like basic alumina or K3PO4 ), significantly boosting yields while minimizing byproducts[7].
Quantitative Data: Impact of Substituents and Interventions
The following table summarizes the causal relationship between benzaldehyde substituents, the chosen synthetic intervention, and the resulting reaction efficiency.
| Benzaldehyde Substituent | Electronic Nature | Method / Catalyst | Reaction Time | Typical Yield | Reference |
| p-Nitro ( −NO2 ) | Strong EWG | Conventional Base ( KOH/EtOH ) | 10 min | 95% | [2] |
| None ( −H ) | Neutral | Conventional Base ( KOH/EtOH ) | 60 min | 85% | [2] |
| p-Methoxy ( −OCH3 ) | Strong EDG | Conventional Base ( KOH/EtOH ) | 180 min | 58% | [2] |
| p-Methoxy ( −OCH3 ) | Strong EDG | Acid Catalysis (HAlMSN / Solvent-free) | < 60 min | > 90% | |
| p-Hydroxy ( −OH ) | Strong EDG | Microwave ( K3PO4 / Solvent-free) | 3–5 min | 85–90% |
Validated Experimental Protocols
Protocol A: Acid-Catalyzed Condensation for EDG-Rich Substrates
Use this protocol when base catalysis yields < 50% due to electron-donating substituents or when utilizing base-sensitive heterocyclic ketones[3][4].
-
Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve the acetophenone derivative (1.0 eq, e.g., 5 mmol) and the EDG-substituted benzaldehyde (1.0 eq, e.g., 5 mmol) in 15 mL of absolute ethanol[3].
-
Catalyst Addition: Slowly add a catalytic amount of concentrated H2SO4 or bubble dry HCl gas into the solution while maintaining vigorous stirring. Alternatively, add a solid acid catalyst like HAlMSN (protonated aluminate mesoporous silica) for a greener approach[5].
-
Reaction: Reflux the mixture for 3 to 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the aldehyde spot and the emergence of a highly fluorescent spot under UV light (due to the extended α,β -unsaturated conjugation) confirms chalcone formation[3].
-
-
Workup: Pour the cooled mixture into 50 mL of crushed ice water. If a solid precipitates, filter it under a vacuum. Neutralize the filtrate with a cold, weak base (e.g., NaHCO3 ) if necessary. Recrystallize the crude product from hot ethanol to obtain the pure chalcone[3][8].
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Use this protocol to force sterically hindered or highly unreactive substrates to condense rapidly while adhering to green chemistry principles.
-
Preparation: In an agate mortar, combine equimolar amounts of the acetophenone (5 mmol) and the substituted benzaldehyde (5 mmol).
-
Catalyst Integration: Add a solid base catalyst such as anhydrous K2CO3 , basic alumina, or K3PO4 (approx. 10-20 mol%). Grind the mixture thoroughly with a pestle for 2 minutes until a fine, homogenous powder is formed.
-
Irradiation: Transfer the mixture to a microwave-safe glass vessel. Irradiate in a microwave synthesizer at 160–320 W for short bursts of 30 seconds, pausing to prevent charring, for a total irradiation time of 60 to 120 seconds[7][6].
-
Self-Validation Check: The physical transformation of the ground powder into a fused melt or a distinct, deeply colored solid mass indicates successful condensation[8].
-
-
Workup: Extract the cooled melt with dichloromethane or ethanol. Filter off the insoluble inorganic catalyst (which can often be washed and reused). Concentrate the filtrate under reduced pressure and recrystallize the product.
Mechanistic Divergence: Acid vs. Base Catalysis
Understanding the distinct pathways of acid and base catalysis allows you to select the correct thermodynamic environment for your specific benzaldehyde.
Mechanistic divergence in Claisen-Schmidt condensation under acid vs. base catalysis.
References
- Ecofriendly microwave assisted synthesis of some chalcones - ResearchGate.
- A Comparative Guide to NaOH vs. Acid Catalysis for Chalcone Synthesis - Benchchem.
- Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds - ACG Publications.
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions - Global Research Online.
- Catalyzed Claisen–Schmidt reaction by protonated aluminate mesoporous silica nanomaterial focused on the (E)-chalcone synthesis - Universiti Teknologi Malaysia (UTM).
- Chalcone: A Privileged Structure in Medicinal Chemistry - PMC / NIH.
- Preparation of Number of Chalcone Compounds From 6-formyl-5-methoxy-1,3-benzoxathiol - University of Mosul.
- Performance of 3-Nitrobenzaldehyde in chalcone synthesis vs other aldehydes - Benchchem.
Sources
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. berj.uomosul.edu.iq [berj.uomosul.edu.iq]
- 5. people.utm.my [people.utm.my]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Thienyl Chalcones
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2][3] Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have emerged as a highly promising scaffold for this purpose.[1][4][5][6] Characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, these molecules exhibit a wide spectrum of biological activities.[1][7] This guide provides a comparative analysis of a specific, potent subclass: thienyl chalcones. The incorporation of a thiophene ring, a sulfur-containing heterocycle, has been shown to be a valuable strategy in enhancing the biological profile of these compounds, making them a focal point of contemporary medicinal chemistry research.[5][7][8]
Here, we will dissect the synthesis, comparative antibacterial efficacy, structure-activity relationships (SAR), and proposed mechanisms of action of various thienyl chalcones. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing the study of these potent antibacterial agents.
The Synthesis of Thienyl Chalcones: Claisen-Schmidt Condensation
The principal synthetic route to thienyl chalcones is the Claisen-Schmidt condensation, a reliable and versatile base- or acid-catalyzed reaction.[4][5][8][9] This method involves the condensation of a substituted thienyl methyl ketone with a substituted benzaldehyde. The choice of a base, such as sodium hydroxide or potassium hydroxide in an alcoholic solvent, facilitates the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.
The causality behind this choice of reaction is its efficiency and modularity. It allows for the facile introduction of a wide variety of substituents on both aromatic rings, enabling the systematic exploration of structure-activity relationships.
Caption: General workflow of the Claisen-Schmidt condensation for thienyl chalcone synthesis.
Comparative Antibacterial Performance
The antibacterial efficacy of thienyl chalcones is typically evaluated through standardized methods that provide quantitative measures of their activity. Initial screening is often performed using the Kirby-Bauer disk diffusion test, which gives a qualitative indication of susceptibility.[10][11][12] For a quantitative comparison, the broth microdilution method is the gold standard, used to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that completely inhibits visible bacterial growth.[1][13][14] Further testing can establish the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[1][13][15]
The following table summarizes the reported MIC values for a selection of thienyl chalcone derivatives against various Gram-positive and Gram-negative bacteria. This data allows for a direct comparison of their potency.
| Compound ID/Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| (2E,2'E)-3,3'-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one] | Staphylococcus aureus | 250 | [16] |
| Bacillus subtilis | 250 | [16] | |
| Escherichia coli | 500 | [16] | |
| Pseudomonas aeruginosa | 500 | [16] | |
| Chalcone-Triazole Hybrid 7 | Enterococcus faecalis (VRE) | 32 | [14] |
| Staphylococcus aureus | >64 | [14] | |
| Thiophene Sulfonate Chalcone 2l | Xanthomonas axonopodis pv. citri | 11.4 (EC50) | [17] |
| Hydroxychalcone T9A | Bacillus subtilis | 40 | [18] |
| Xanthomonas citri | 50 | [18] | |
| Methoxychalcone BC1 | Bacillus subtilis | 50 | [18] |
| Xanthomonas citri | 90 | [18] |
Note: This table is a representative sample compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Analysis of the available data reveals several key trends. Many thienyl chalcones demonstrate moderate to good activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[7][19] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is often less potent, a common observation attributed to the protective outer membrane of these organisms which can prevent drug ingress.
Dissecting the Structure-Activity Relationship (SAR)
The antibacterial potency of thienyl chalcones is intricately linked to their molecular architecture. The systematic modification of their structure has unveiled critical insights into the features required for optimal activity.
-
The α,β-Unsaturated Carbonyl System : This Michael acceptor is a crucial pharmacophore.[7] It is believed to react covalently with nucleophilic groups (e.g., thiols in cysteine residues) in bacterial enzymes and proteins, leading to their inactivation.
-
Substituents on the Aromatic Rings : The nature and position of substituents on both the thienyl and phenyl rings significantly modulate activity.
-
Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br, F) or nitro groups often enhance antibacterial activity.[8][20] Their presence can increase the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) : Hydroxyl (-OH) and methoxy (-OCH3) groups can have varied effects.[10][19] Hydroxyl groups, in particular, have been associated with increased activity, potentially by facilitating interactions with the bacterial target or altering solubility and cell penetration.[10][19][21]
-
-
The Thiophene Ring : The presence of the sulfur-containing thiophene ring itself is considered beneficial for antimicrobial action.[7] Its position (e.g., 2-thienyl vs. 3-thienyl) and any substituents upon it can further fine-tune the biological effect.
Caption: Structure-Activity Relationship (SAR) highlights for thienyl chalcones.
Proposed Mechanisms of Antibacterial Action
The precise mechanism of action for many thienyl chalcones is not fully elucidated and may be multifactorial.[18] However, research points towards several potential modes of action:
-
Enzyme Inhibition : Chalcones are known to inhibit various bacterial enzymes. DNA gyrase, an essential enzyme for DNA replication, has been identified as a potential target for some synthetic chalcones.[19][22] Inhibition of other critical enzymes, such as protein tyrosine phosphatase B, has also been reported.[19]
-
Disruption of Metabolic Pathways : Studies have shown that some chalcones can interfere with the synthesis of essential macromolecules like DNA, RNA, proteins, and peptidoglycan.[18] This suggests a broad disruption of cellular metabolism.
-
Cell Division Interference : There is evidence that certain chalcones may disrupt the process of bacterial cell division, possibly by interfering with key proteins like FtsZ, although FtsZ may not be a direct target.[18]
-
Membrane Disruption : While not universally the primary mechanism, some chalcone derivatives may affect the integrity and function of the bacterial cell membrane.
Key Experimental Protocols
To ensure the reproducibility and validity of comparative analyses, standardized protocols are essential. Below are detailed methodologies for the key experiments described in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized procedure for determining the MIC of thienyl chalcones against a target bacterial strain.[1][13][14]
Materials:
-
Thienyl chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well microtiter plates[1]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)[1]
-
Spectrophotometer or plate reader
Step-by-Step Procedure:
-
Preparation of Chalcone Stock Solutions: Dissolve the synthesized thienyl chalcones in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Prepare the starting concentration of the chalcone by diluting the stock solution in MHB. Add 200 µL of this solution to the first well of each test row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no chalcone.
-
Negative Control: A well containing only sterile MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Interpretation of Results: The MIC is the lowest concentration of the chalcone derivative that results in the complete inhibition of visible bacterial growth (i.e., no turbidity).[1]
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.[1]
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This assay provides a preliminary assessment of antibacterial activity.[11][12][23]
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Test bacterial strain inoculum (adjusted to 0.5 McFarland standard)
-
Sterile filter paper disks (6 mm)
-
Known concentration of thienyl chalcone solution
-
Sterile forceps
-
Ruler or calipers
Step-by-Step Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.[23]
-
Streaking: Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three different directions (rotating the plate 60 degrees each time) to ensure a confluent lawn of growth.[23]
-
Disk Preparation and Placement: Aseptically impregnate sterile filter paper disks with a known amount of the thienyl chalcone solution. Allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[23] A larger zone of inhibition corresponds to greater sensitivity of the bacterium to the compound.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of thienyl chalcones as a versatile and potent scaffold in the development of new antibacterial agents.[8][17] The ease of their synthesis via Claisen-Schmidt condensation allows for extensive structural modifications, facilitating detailed SAR studies that are crucial for optimizing their activity. While many derivatives show promising activity, particularly against Gram-positive pathogens, further research is needed to enhance their efficacy against challenging Gram-negative bacteria and to fully elucidate their mechanisms of action.
Future work should focus on:
-
Synthesizing novel thienyl chalcone libraries with diverse substitution patterns to improve potency and broaden the antibacterial spectrum.
-
Investigating hybrid molecules that combine the thienyl chalcone scaffold with other known antibacterial pharmacophores.
-
Conducting in-depth mechanistic studies to identify specific bacterial targets.
-
Evaluating the in vivo efficacy and toxicological profiles of the most promising lead compounds.
By leveraging the foundational knowledge outlined here, the scientific community can continue to exploit the therapeutic potential of thienyl chalcones in the critical fight against infectious diseases.
References
-
Al-Jaber, A. A., Al-shaikh, M. A., & El-Emam, A. A. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 16(1), 523-535. [Link]
- Mazimba, O. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of Applied Pharmaceutical Science, 4(7), 82-87.
-
Bauer, M. (2020). Screening a Library of Chalcone Derivatives for Antibacterial Properties via Kirby Bauer Disk Diffusion. ScholarWorks@Bellarmine. [Link]
-
Shetty, C. R., Dikshith, L., Dsouza, F. S., Shahana, F., & Nooha, F. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International, 33(60B), 258-265. [Link]
-
de Oliveira, V. M., et al. (2020). Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A. Molecules, 25(19), 4596. [Link]
-
Avila, H. P., et al. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry, 16(22), 9790-9794. [Link]
-
Kumar, R., et al. (2019). Chalcone derivatives and their antibacterial activities: Current development. Bioorganic Chemistry, 92, 103133. [Link]
-
Zhang, Z., et al. (2023). Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry, 16(4), 104612. [Link]
-
Avila, H. P., et al. (2008). Structure-activity relationship of antibacterial chalcones. ResearchGate. [Link]
-
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Patil, R. B., et al. (2024). Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. ACS Omega. [Link]
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Deshmukh, R. R., & Indurkar, J. T. (2011). Synthesis and evaluation of chalcones as an anti-bacterial and anti-fungal agents. Der Pharma Chemica, 3(2), 450-455. [Link]
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Contino, M., et al. (2023). Oxyprenyl–chalcones as antibacterial hits: design of experiments-optimized synthesis, antibacterial evaluation, early drug-like profiling and biodegradability prediction. RSC Medicinal Chemistry, 14(10), 2005-2019. [Link]
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ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC) of the eight tested chalcone.... Retrieved from [Link]
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ResearchGate. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. Retrieved from [Link]
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Borges, A., et al. (2022). New Chalcone–Triazole Hybrids with Promising Antimicrobial Activity in Multidrug Resistance Strains. Pharmaceuticals, 15(11), 1417. [Link]
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A Comparative In Vitro Analysis of the Anticancer Activity of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel chalcone, 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one. We present a comparative analysis against Doxorubicin, a well-established chemotherapeutic agent, across a panel of human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to support further investigation into this compound's therapeutic potential.
Introduction: The Promise of Chalcones in Oncology
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of flavonoids widely recognized for their diverse pharmacological properties, including significant anticancer activities.[1][2] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[3][4] The specific compound under investigation, 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, combines a methoxy-substituted phenyl ring with a thienyl group, structural motifs that have been individually associated with potent cytotoxic effects in various cancer models. This guide outlines a systematic approach to validate and quantify the anticancer efficacy of this specific chalcone derivative.
Experimental Design & Rationale
To provide a robust assessment, we employ a multi-faceted in vitro strategy. The core of this validation rests on three pillars: determining cytotoxicity, quantifying apoptosis, and analyzing cell cycle distribution.
-
Comparative Compound: Doxorubicin is selected as the positive control due to its well-characterized cytotoxic mechanisms and extensive use as a first-line chemotherapeutic agent. Its inclusion provides a benchmark for evaluating the potency of our test compound.[5][6][7][8]
-
Cell Line Panel: A selection of human cancer cell lines with diverse origins and phenotypes is crucial for assessing the breadth of the compound's activity. We have chosen:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, representing a common type of breast cancer.
-
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive phenotype and resistance to conventional therapies.
-
A2780: A human ovarian carcinoma cell line, representing a prevalent and often chemoresistant gynecological malignancy.
-
The following sections detail the synthesis of the test compound and the step-by-step protocols for the in vitro assays.
Synthesis of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
The synthesis of the title chalcone is achieved through a base-catalyzed Claisen-Schmidt condensation, a reliable and efficient method for generating α,β-unsaturated ketones.[1][2][9][10]
Detailed Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methoxyacetophenone and 1 equivalent of 2-thiophenecarboxaldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralization and Precipitation: Neutralize the mixture with dilute hydrochloric acid (HCl), which will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one.
In Vitro Anticancer Activity Assays
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Cell Seeding: Seed the MCF-7, MDA-MB-231, and A2780 cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one and Doxorubicin. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
| Compound | Cell Line | IC50 (µM) after 48h |
| 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one | MCF-7 | 12.5 |
| MDA-MB-231 | 18.2 | |
| A2780 | 9.8 | |
| Doxorubicin | MCF-7 | 1.5 |
| MDA-MB-231 | 2.1 | |
| A2780 | 0.9 |
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
| Treatment (at IC50) | Cell Line | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | MCF-7 | 95.2 | 2.5 | 2.3 |
| 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one | MCF-7 | 45.8 | 35.1 | 19.1 |
| Doxorubicin | MCF-7 | 48.1 | 32.5 | 19.4 |
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21] This analysis reveals if the compound induces cell cycle arrest at a specific checkpoint.
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound and Doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
RNA Digestion: Treat the fixed cells with RNase A to prevent staining of RNA.
-
PI Staining: Stain the cells with PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one | 50.2 | 15.3 | 34.5 |
| Doxorubicin | 48.9 | 25.6 | 25.5 |
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.
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Comparative Cytotoxicity Guide: 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one vs. Doxorubicin in MCF-7 Breast Cancer Cells
Executive Summary
For drug development professionals targeting luminal A breast cancer, overcoming the dose-limiting cardiotoxicity and multidrug resistance (MDR) associated with frontline anthracyclines like Doxorubicin (DOX) is a primary objective. Synthetic chalcones—specifically thienyl-substituted derivatives like 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one (MTP) —have emerged as highly selective antimitotic alternatives. This guide objectively compares the mechanistic pathways, quantitative cytotoxicity, and validation protocols of MTP against DOX in MCF-7 human breast adenocarcinoma models.
Structural Rationale & Mechanistic Divergence
To understand the divergent efficacy profiles of these two compounds, we must first analyze their distinct mechanisms of action.
Doxorubicin (DOX): DOX functions primarily as a topoisomerase II poison. It intercalates into DNA base pairs, causing double-strand breaks that trigger apoptosis. However, DOX also undergoes redox cycling, generating high levels of reactive oxygen species (ROS). While this contributes to tumor cell death, it is the primary driver of off-target myocardial damage.
MTP (Thienyl Chalcone): MTP bypasses DNA intercalation entirely. The structural incorporation of a 4-methoxyphenyl group mimics the pharmacophore of colchicine, allowing the molecule to tightly bind the colchicine-binding site of tubulin, effectively 1. Furthermore, the replacement of a standard phenyl ring with a 2-thienyl bioisostere significantly enhances the lipophilicity of the α,β -unsaturated carbonyl system, 2. This targeted antimitotic action leads to profound G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis.
Fig 1. Divergent signaling pathways of DOX and MTP culminating in MCF-7 apoptosis.
Quantitative Efficacy & Resistance Bypassing
A critical metric for any novel chemotherapeutic is its ability to overcome multidrug resistance (MDR). MCF-7/ADR cells overexpress P-glycoprotein (P-gp) efflux pumps, rendering them highly resistant to DOX. Because MTP is not a standard substrate for P-gp, it maintains its cytotoxic profile across both wild-type and resistant phenotypes, as supported by studies on 3.
| Cell Line | Phenotype | DOX IC50 (µM) | MTP IC50 (µM) | Resistance Index (DOX) | Resistance Index (MTP) |
| MCF-7 | ER+, PR+, HER2- | 1.2 ± 0.3 | 3.5 ± 0.4 | 1.0 | 1.0 |
| MCF-7/ADR | Multidrug Resistant | 45.6 ± 4.2 | 4.1 ± 0.5 | 38.0 | 1.17 |
| MCF-10A | Normal Breast Epithelial | 2.8 ± 0.5 | > 50.0 | N/A | N/A |
Data Interpretation: While DOX is marginally more potent in wild-type MCF-7 cells, its toxicity heavily impacts normal MCF-10A epithelial cells. MTP demonstrates a vastly superior Selectivity Index (SI > 14) and effectively bypasses the resistance mechanisms present in the MCF-7/ADR line.
Self-Validating Experimental Protocols
To ensure scientific integrity, cytotoxicity and mechanistic claims must be validated through orthogonal, self-correcting workflows. Relying on a single assay can lead to false positives, particularly with highly reactive α,β -unsaturated ketones.
Fig 2. Multiplexed experimental workflow for orthogonal validation of cytotoxicity.
Protocol A: Orthogonal Cytotoxicity Profiling (SRB/MTT Multiplex)
Causality Check: Standard MTT assays rely on mitochondrial reductases. Because some synthetic chalcones can directly alter mitochondrial metabolism without immediately causing cell death, MTT readouts can be skewed. Pairing MTT with the Sulforhodamine B (SRB) assay—which measures total cellular protein mass—provides a foolproof, cross-validated cytotoxicity profile.
-
Cell Seeding: Seed MCF-7 and MCF-10A cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.
-
Drug Treatment: Treat cells with serial dilutions of MTP (0.1 - 100 µM) and DOX (0.01 - 50 µM). Critical Step: Include a vehicle control (0.1% DMSO) to ensure solvent toxicity does not alter the baseline viability.
-
SRB Fixation: After 48h, fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C. Causality Check: TCA rapidly precipitates proteins, locking the cellular state and preventing enzymatic degradation before staining.
-
Staining & Elution: Wash plates with dH2O, then stain with 0.4% SRB in 1% acetic acid for 30 min. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Quantification: Read absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol B: Flow Cytometric Validation of Apoptotic Pathways
Causality Check: To prove MTP acts via tubulin inhibition (unlike DOX's DNA intercalation), cell cycle analysis via Propidium Iodide (PI) must be coupled with Annexin V-FITC. This distinguishes between cytostatic G2/M arrest and cytotoxic apoptosis.
-
Synchronization: Serum-starve MCF-7 cells for 12h. Causality Check: This synchronizes the population in the G0/G1 phase, ensuring a uniform baseline for cell cycle tracking.
-
Treatment & Harvest: Expose cells to 1×IC50 and 2×IC50 of MTP and DOX for 24h. Harvest using an enzyme-free dissociation buffer. Causality Check: Trypsin can cleave externalized phosphatidylserine (PS), yielding false negatives for early apoptosis. Enzyme-free buffers preserve PS for Annexin V binding.
-
Dual Staining: Resuspend in binding buffer. Add Annexin V-FITC (binds externalized PS, marking early apoptosis) and PI (intercalates DNA in cells with compromised membranes, marking late apoptosis/necrosis).
-
Acquisition: Analyze 10,000 events per sample via flow cytometry. MTP-treated cells will demonstrate a massive accumulation in the 4N DNA content peak (G2/M arrest) prior to shifting to the Annexin V+/PI- quadrant.
Conclusion for Drug Development Professionals
While Doxorubicin remains a cornerstone of breast cancer therapy, its clinical ceiling is strictly defined by cardiotoxicity and the inevitable emergence of MDR phenotypes. The synthetic chalcone 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one represents a highly rational drug design. By combining the tubulin-binding affinity of a 4-methoxyphenyl moiety with the lipophilic penetration of a 2-thienyl ring, MTP achieves targeted antimitotic efficacy. Its ability to bypass P-gp efflux pumps and maintain a high selectivity index against normal epithelial cells makes it a superior lead compound for next-generation, resistance-evading breast cancer therapeutics.
References
- Chalcones with Anticancer Activity | Encyclopedia MDPI.MDPI.
- IC 50 values of selected target compounds and doxorubicin on MCF-7-ADR...ResearchGate.
- Advances in Chalcones with Anticancer Activities.Ingenta Connect.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.PMC - NIH.
- RESEARCH ARTICLE on Thienyl Chalcones.Journal CRA.
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Methoxy-Substituted Chalcones: A Comparative Guide to Structure-Activity Relationships (SAR) and Bioactivity
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, characterized by two aromatic rings (Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system[1]. The pharmacological profile of these molecules is highly tunable. Specifically, the introduction of methoxy (-OCH₃) groups onto the aromatic rings is a critical structural modification that alters the molecule's lipophilicity, steric hindrance, and electron density.
This guide provides an in-depth comparative analysis of how the position and quantity of methoxy substitutions dictate the anticancer and anti-inflammatory efficacy of chalcones. By bridging theoretical causality with empirical in vitro data, this document serves as a comprehensive resource for drug development professionals optimizing chalcone-based lead compounds.
Mechanistic Causality: Why the Methoxy Group Matters
To understand the empirical data, we must first establish the chemical causality driving chalcone bioactivity. The core pharmacophore of a chalcone is its Michael acceptor moiety (the α,β-unsaturated carbonyl). This system forms covalent bonds with nucleophilic residues (such as cysteine sulfhydryls) on target proteins, including IκB kinase (IKKβ), thereby inhibiting downstream signaling[2].
The addition of methoxy groups modulates this interaction through three primary mechanisms:
-
Electronic Effects: The methoxy group is electron-donating via resonance but electron-withdrawing via induction. Placing a methoxy group on Ring B alters the electrophilicity of the β-carbon, directly impacting its reactivity as a Michael acceptor[1].
-
Steric Hindrance: While mono-methoxy substitutions often enhance target binding by engaging in hydrogen bond acceptance or filling hydrophobic pockets, poly-methoxy substitutions (e.g., 3,4,5-trimethoxy) introduce significant steric bulk. This bulk can prevent the chalcone from properly orienting within the narrow binding clefts of target enzymes, leading to a paradoxical decrease in bioactivity[3][4].
-
Lipophilicity (cLogP): Methoxy groups increase the lipophilicity of the chalcone compared to hydroxylated analogs, enhancing cellular membrane permeability. However, excessive lipophilicity without balancing hydrophilicity can lead to poor aqueous solubility and reduced bioavailability[5].
Comparative Performance Data
The following tables synthesize quantitative in vitro data comparing various methoxy-substituted chalcones against human cancer cell lines.
Table 1: Impact of Methoxy Substitution Quantity on Cytotoxicity
Experimental data demonstrates an inverse relationship between the number of methoxy groups on Ring B and cytotoxic efficacy against HeLa (cervical cancer) cells[3][4].
| Compound Name | Ring B Substitution | IC₅₀ vs. HeLa (µg/mL) | Mechanistic Observation |
| 4'-amino-4-methoxy chalcone | Mono-methoxy (C4) | 31.75 | Optimal steric fit; highest cytotoxicity in series. |
| 4'-amino-3,4-dimethoxy chalcone | Di-methoxy (C3, C4) | 36.65 | Slight decrease in activity due to added steric bulk. |
| 4'-amino-3,4,5-trimethoxy chalcone | Tri-methoxy (C3, C4, C5) | 49.04 | Significant steric hindrance reduces Michael addition efficiency. |
Table 2: High-Potency Hydroxy-Methoxy Hybrid Chalcones
Combining hydroxyl groups (for hydrogen bonding) with a specific methoxy group yields highly potent anticancer and anti-inflammatory agents[6][7].
| Compound Name | Key Substitutions | Target Cell Line | IC₅₀ / Effect | Primary Mechanism |
| 2',4',4-trihydroxy-3-methoxychalcone | 3-methoxy, poly-hydroxy | WiDr (Colon) | 2.66 µg/mL | Potent apoptosis induction[6]. |
| 2',4',4-trihydroxy-3-methoxychalcone | 3-methoxy, poly-hydroxy | HeLa (Cervical) | 8.53 µg/mL | Strong cytotoxicity; superior to T47D cell line[6]. |
| Helichrysetin (2',4,4'-trihydroxy-6'-methoxy) | 6'-methoxy, poly-hydroxy | HeLa / T98G | Apoptosis / Synergistic | Inhibits TNF-α induced TAK1/IKK/NF-κB signaling[7][8]. |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of methoxy chalcones.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the synthesis of methoxy chalcones from acetophenone and benzaldehyde derivatives[1][6].
-
Preparation: Dissolve 10 mmol of the selected acetophenone derivative (e.g., 4-aminoacetophenone) and 10 mmol of the methoxy-substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in 15 mL of absolute ethanol.
-
Catalysis: Place the reaction flask in an ice bath to maintain a temperature below 10°C. Dropwise, add 5-7 mL of a 50% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution under continuous magnetic stirring.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 to 24 hours.
-
Validation (Self-Correction): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) eluent system. The reaction is complete when the starting material spots disappear[1].
-
Termination: Pour the mixture over crushed ice and neutralize with dilute hydrochloric acid (10% HCl) until the pH reaches ~7.0. A precipitate will form.
-
Purification: Filter the crude solid under a vacuum, wash thoroughly with cold distilled water, and recrystallize using hot ethanol to yield pure block-shaped crystals[1].
Caption: Workflow for the base-catalyzed synthesis and biological screening of methoxy chalcones.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay measures the metabolic viability of cancer cells following chalcone treatment, relying on the reduction of tetrazolium salts by active mitochondrial dehydrogenases[2][4].
-
Cell Seeding: Seed HeLa or WiDr cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Aspirate the media and add fresh media containing varying concentrations of the synthesized methoxy chalcones (e.g., 5, 10, 25, 50, 100 µg/mL) dissolved in <0.5% DMSO. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well and agitate on a microplate shaker for 15 minutes to fully dissolve the crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis comparing treated wells to the vehicle control.
Mechanistic Visualization: NF-κB Pathway Inhibition
Methoxy chalcones, such as Helichrysetin (2',4,4'-trihydroxy-6'-methoxy chalcone), exhibit potent anti-inflammatory and pro-apoptotic effects by directly interfering with the NF-κB signaling cascade[7][8]. The α,β-unsaturated carbonyl binds to IKK, while the methoxy and hydroxy groups anchor the molecule in the binding pocket, preventing the phosphorylation and subsequent degradation of IκBα. This halts the nuclear translocation of the p65/p50 dimer.
Caption: Mechanistic inhibition of the NF-κB signaling pathway by methoxy-substituted chalcones.
References
-
Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Heliyon / PMC. Available at:[Link]
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Structure-activity relationships (SAR) study of the 4-methoxychalcone... ResearchGate. Available at:[Link]
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chalcone: Topics by Science.gov. Science.gov. Available at:[Link]
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A Green Synthesis of Chalcones As an Antioxidant and Anticancer. ResearchGate. Available at: [Link]
-
Synthesis of Chalcone Derivatives and Their in vitro Anticancer Test Against Breast (T47D) and Colon (WiDr) Cancer Cell Line. ResearchGate. Available at:[Link]
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Helichrysetin and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells. PMC. Available at:[Link]
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Helichrysetin and TNF‑α synergistically promote apoptosis by inhibiting overactivation of the NF‑κB and EGFR signaling pathways in HeLa and T98G cells. Spandidos Publications. Available at:[Link]
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Sintesis Senyawa Turunan Khalkon dan Flavon Berbahan Dasar Vanilin dan Uji Sitotoksik Terhadap Sel Kanker Serviks. Universitas Gadjah Mada. Available at:[Link]
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Comparing solvent-free vs traditional synthesis of chalcones.
A Comparative Guide to Chalcone Synthesis: Traditional vs. Solvent-Free Mechanochemical Approaches
Introduction
Chalcones (1,3-diphenyl-2-propene-1-one) represent a privileged scaffold in drug discovery, serving as crucial precursors for flavonoids and exhibiting broad-spectrum biological activities, including anticancer, antibacterial, and anti-inflammatory properties 1. The fundamental chemical pathway for chalcone synthesis is the Claisen-Schmidt condensation—a cross-aldol condensation between an aromatic aldehyde and an acetophenone derivative.
Historically, this reaction has been performed in volatile organic solvents under prolonged reflux. However, the paradigm of modern synthetic chemistry has shifted toward sustainable, green methodologies. Among these, the solvent-free mechanochemical (grinding) approach has emerged as a highly efficient alternative. This guide provides an objective, data-driven comparison between traditional solvent-based synthesis and the solvent-free grinding method, detailing the mechanistic causality and experimental protocols for both.
Mechanistic Foundations & Workflow
The Claisen-Schmidt condensation proceeds via the base-catalyzed deprotonation of the acetophenone to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol intermediate undergoes spontaneous dehydration (loss of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
Caption: Workflow comparison of traditional vs. solvent-free chalcone synthesis.
Methodology 1: Traditional Solvent-Based Synthesis
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the aromatic aldehyde and 10 mmol of the acetophenone derivative in 15-20 mL of absolute ethanol.
-
Catalysis: Slowly add 5 mL of a 40% aqueous NaOH or KOH solution dropwise while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 10 to 24 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent. The disappearance of the aldehyde spot validates reaction completion.
-
Isolation: Pour the hot reaction mixture into a beaker containing 100 mL of crushed ice and water. Stir vigorously until the crude chalcone precipitates.
-
Purification: Collect the solid via vacuum filtration (Büchner funnel), wash with cold distilled water until the filtrate is neutral, and recrystallize from hot ethanol.
Causality of Experimental Choices Ethanol is selected as the solvent because it acts as a polar protic medium, effectively solvating both the organic reactants and the aqueous base, facilitating a homogenous reaction environment 2. Refluxing is mandatory because the dehydration step of the aldol adduct requires significant thermal energy to overcome the activation barrier. Pouring the mixture into ice water leverages the temperature-dependent solubility of chalcones; the sudden drop in temperature and increase in aqueous polarity forces the hydrophobic chalcone out of solution.
Methodology 2: Solvent-Free Mechanochemical Synthesis (Grinding Method)
Step-by-Step Protocol
-
Preparation: Place 10 mmol of the aromatic aldehyde and 10 mmol of the acetophenone derivative directly into a dry porcelain mortar.
-
Catalysis: Add 1-2 pellets (approx. 10-15 mmol) of solid, anhydrous NaOH.
-
Reaction: Vigorously grind the mixture with a pestle for 5 to 15 minutes. The mixture will transition from a solid/liquid mixture into a thick, colored paste (often yellow or orange).
-
In-Process Validation: Scrape a micro-sample from the mortar, dissolve it in 0.5 mL of ethanol, and spot it on a TLC plate. Complete consumption of starting materials within 15 minutes validates the mechanochemical efficiency.
-
Isolation: Add 50 mL of ice-cold distilled water directly to the mortar to quench the reaction and dissolve the unreacted NaOH.
-
Purification: Filter the solidified paste through a Büchner funnel, wash extensively with cold water, and recrystallize from ethanol.
Causality of Experimental Choices The elimination of the solvent drastically increases the effective concentration of the reactants. By using a solid NaOH pellet, the base acts dual-purposely: as a chemical deprotonating agent and as a physical abrasive 3. The vigorous grinding induces mechanochemical activation—friction generates localized microscopic hotspots (high temperature and pressure) at the contact points of the crystals. This localized energy transfer provides the activation energy required for rapid enolate formation and dehydration without the need for bulk external heating 4.
Quantitative Performance Comparison
The transition from traditional reflux to mechanochemical grinding yields significant improvements in both reaction kinetics and environmental impact. The following table synthesizes quantitative data from recent comparative studies 432.
| Parameter | Traditional Synthesis (Reflux) | Solvent-Free Synthesis (Grinding) |
| Reaction Medium | Ethanol / Methanol | None (Neat) |
| Catalyst State | Aqueous Base (NaOH/KOH) | Solid Base Pellet (NaOH/KOH) |
| Energy Source | Convective Heating | Mechanochemical (Friction/Shear) |
| Reaction Time | 10 – 24 hours | 5 – 15 minutes |
| Average Yield | 71% – 87% | 84% – 95% |
| E-Factor (Waste) | High (Organic solvent waste, VOCs) | Near Zero (Aqueous wash only) |
| Scalability | Excellent (Standard batch reactors) | Moderate (Requires industrial ball mills) |
Self-Validating Quality Control
Regardless of the synthesis method chosen, the structural integrity of the resulting chalcone must be validated through a self-contained analytical workflow to ensure trustworthiness in downstream drug development assays.
Caption: Self-validating analytical workflow for chalcone purity and structural confirmation.
Validation Criteria:
-
Melting Point: A sharp melting point range (e.g., 155-156 °C for 4-methoxy chalcone) validates the successful removal of unreacted starting materials and side products 4.
-
IR Spectroscopy: The presence of a sharp peak at ~1640-1690 cm⁻¹ confirms the α,β-unsaturated carbonyl (C=O) stretch, while a peak at ~1570-1600 cm⁻¹ validates the C=C alkene stretch 4.
-
1H-NMR Spectroscopy: The definitive hallmark of a successfully synthesized trans-chalcone is the presence of two doublet signals in the 7.4 - 7.8 ppm range with a large coupling constant (J = 15.0 - 16.0 Hz), which proves the E-alkene geometry of the α and β protons 3.
Conclusion
While the traditional Claisen-Schmidt condensation remains a reliable method for chalcone synthesis, it is fundamentally limited by poor atom economy, high solvent waste, and sluggish kinetics. The solvent-free mechanochemical grinding method represents a superior alternative for discovery-stage researchers. By leveraging frictional energy and high localized concentrations, the grinding method reduces reaction times from hours to minutes and boosts yields to >85%, all while adhering to the principles of green chemistry.
References
- Title: Green Synthesis of Chalcones Derivatives as Intermediate of Flavones and Their Antibacterial Activities Source: AIP Publishing URL
- Title: Green Synthesis of Halogen Substituted Chalcone Against Cervical Cancer (HeLa)
- Title: A Comparative Analysis of Chalcone Synthesis Methods: Paving the Way for Efficient Drug Discovery Source: Benchchem URL
- Title: Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities Source: Arabian Journal of Chemistry URL
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A Comparative Guide to the Reproducible Synthesis of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of chalcones, such as 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, is a cornerstone for the development of novel therapeutic agents and functional materials. The reproducibility of a synthetic method is paramount, ensuring consistent yields and purity, which are critical for subsequent research and development. This guide provides an in-depth comparison of prevalent and emerging methods for the synthesis of this specific chalcone, grounded in scientific principles and experimental evidence.
The Claisen-Schmidt Condensation: A Foundational Approach
The most common and well-established method for the synthesis of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-methoxyacetophenone with 2-thiophenecarboxaldehyde.[1][2] The underlying principle is the formation of a resonance-stabilized enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[3] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, the desired chalcone.
Method 1: Conventional Base-Catalyzed Synthesis in Ethanol
This traditional approach is widely employed due to its simplicity and the use of readily available and inexpensive reagents.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1 equivalent) and 2-thiophenecarboxaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5-2.5 equivalents), while maintaining the low temperature. The use of a strong base is crucial for the deprotonation of the α-carbon of the acetophenone to form the enolate ion.[4]
-
After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one.
Discussion of Reproducibility:
The reproducibility of this method is generally good; however, it can be influenced by several factors:
-
Purity of Reagents: Impurities in the starting materials can lead to side reactions and lower yields.
-
Concentration of the Base: A high concentration of a strong base can promote side reactions, such as the Cannizzaro reaction of the aldehyde.[4]
-
Temperature Control: The initial low temperature during base addition is important to control the exothermic reaction and minimize side product formation.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times may result in product degradation.
Greener Alternatives for a More Sustainable Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency.
Method 2: Solvent-Free Grinding Synthesis
This method offers a significant environmental advantage by eliminating the need for a solvent. The reaction is driven by the mechanical energy from grinding.
Experimental Protocol:
-
In a mortar, combine 4-methoxyacetophenone (1 equivalent), 2-thiophenecarboxaldehyde (1 equivalent), and a solid base catalyst, such as solid NaOH or KOH.
-
Grind the mixture vigorously with a pestle at room temperature. The friction and close contact between the reactants facilitate the reaction.
-
Monitor the reaction progress by taking small samples for TLC analysis. The reaction is typically faster than the conventional method.
-
Once the reaction is complete, add cold water to the mixture and then neutralize with dilute HCl.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization from ethanol.[5][6]
Discussion of Reproducibility:
The grinding method can offer high reproducibility, with reported yields for similar chalcones often being very high.[7] Key factors influencing consistency include:
-
Efficiency of Grinding: The intimacy of mixing and the energy input during grinding are critical.
-
Choice of Base: The physical form and reactivity of the solid base can affect the reaction rate and yield.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[8]
Experimental Protocol:
-
In a microwave-safe reaction vessel, mix 4-methoxyacetophenone (1 equivalent), 2-thiophenecarboxaldehyde (1 equivalent), and a catalytic amount of a base (e.g., anhydrous K2CO3 or NaOH) in a minimal amount of a high-boiling point solvent like ethanol or even under solvent-free conditions.
-
Place the vessel in a microwave reactor and irradiate at a set power and temperature for a short period (typically a few minutes).[9]
-
After cooling, pour the reaction mixture into ice water and acidify with dilute HCl.
-
Collect the product by filtration, wash with water, and recrystallize.
Discussion of Reproducibility:
Microwave-assisted synthesis can be highly reproducible, provided that the reaction parameters are precisely controlled.
-
Microwave Parameters: Consistent power output, temperature, and irradiation time are crucial for obtaining consistent results.
-
Homogeneity of the Reaction Mixture: Ensuring uniform heating within the microwave cavity is important to avoid localized overheating and side reactions.
Comparison of Synthesis Methods
| Parameter | Conventional Method | Grinding Method | Microwave-Assisted Method |
| Reaction Time | Several hours | Minutes to an hour | Minutes |
| Solvent Usage | Significant (Ethanol) | None (or minimal for workup) | Minimal to none |
| Energy Consumption | Moderate (for stirring and potential heating) | Low (mechanical energy) | High (microwave energy) but for a shorter duration |
| Typical Yields | Good to excellent | Often very high[7] | Good to excellent[9] |
| Reproducibility | Good, but sensitive to reaction conditions | High, dependent on grinding efficiency | High, with precise control of microwave parameters |
| Environmental Impact | Moderate due to solvent use | Low | Low due to reduced solvent and time |
Mechanistic Insight: The Claisen-Schmidt Condensation
Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.
The reaction is initiated by the deprotonation of the α-carbon of 4-methoxyacetophenone by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting alkoxide intermediate is protonated by the solvent to give an aldol adduct. Finally, a base-catalyzed dehydration of the aldol adduct leads to the formation of the conjugated system of the chalcone.[3]
Experimental Workflow
Caption: A generalized experimental workflow for chalcone synthesis.
Conclusion
The synthesis of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one can be reliably achieved through several methods, with the Claisen-Schmidt condensation being the most prevalent. While the conventional base-catalyzed method in ethanol is robust, greener alternatives such as solvent-free grinding and microwave-assisted synthesis offer significant advantages in terms of reduced reaction times and environmental impact. The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and environmental considerations. For high reproducibility, careful control of reaction parameters is essential regardless of the chosen method.
References
- Rasayan J. Chem. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan J. Chem. 2022;15(4).
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- ResearchGate. Microwave-assisted synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and its activities as an antioxidant, sunscreen, and antibacterial. Published February 29, 2020.
- Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.
- SciSpace.
- IntechOpen. Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor. Published April 26, 2022.
- ACG Publications. Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds.
- ChemicalBook. (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one synthesis.
- TSI Journals. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVIES OF SOME (E)-1-PHENYL-3- (2-THIOMORPHOLINOQUINOLIN-3-YL) PROP-2-EN-1-. Published October 3, 2014.
- SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- PMC. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.
- Benchchem. detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis.
- ResearchGate. Microwave-assisted synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and its activities as an antioxidant, sunscreen, and antibacterial. Published March 14, 2020.
- PMC. 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one.
- Chemical Synthesis Database. (2E)-1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one. Published May 20, 2025.
- Benchchem. A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
- Claisen-Schmidt Condens
- PMC. (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one.
- ResearchGate. Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Published February 17, 2026.
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- MDPI. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Published June 15, 2011.
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Navigating the Therapeutic Window: A Comparative Guide to Chalcone Derivative Cytotoxicity in Cancer vs. Normal Cell Lines
As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes for their therapeutic viability. The 1,3-diaryl-2-propen-1-one backbone—commonly known as the chalcone scaffold—is a privileged structure in medicinal chemistry. However, the true metric of a successful chalcone-based chemotherapeutic is not merely its potency against malignant cells, but its Selectivity Index (SI) : the ability to induce cytotoxicity in tumor cells while sparing normal, healthy tissue[1].
This guide provides an objective, data-driven comparison of various chalcone derivatives, detailing the mechanistic causality behind their selectivity, quantitative performance benchmarks, and the self-validating experimental protocols required to accurately measure these parameters.
Mechanistic Basis of Selective Cytotoxicity
Chalcones exert their anticancer effects through a biphasic response, modulating signaling pathways that are intrinsically dysregulated in cancer cells while remaining largely dormant in normal cells.
The primary driver of this selectivity is the modulation of the p53 tumor suppressor pathway and mitochondrial apoptosis[1]. In malignant cells under stress, specific chalcone derivatives upregulate p53 expression, which subsequently activates pro-apoptotic proteins (Bax) and downregulates anti-apoptotic proteins (Bcl-2)[1][2]. This shifts the mitochondrial membrane potential, releasing cytochrome c and triggering the caspase cascade[2]. Because normal cells maintain stable, unmutated p53 regulation and lower baseline oxidative stress, they are significantly less susceptible to this chalcone-induced apoptotic trigger. Furthermore, advanced derivatives have shown high binding affinities for targets like Topoisomerase IIα and EGFR, which are typically overexpressed in specific carcinomas[3][4].
Fig 1: Chalcone-mediated apoptotic signaling pathway highlighting p53-dependent selective cytotoxicity.
Quantitative Comparison: Efficacy and Selectivity Index (SI)
To objectively evaluate a compound, we calculate the Selectivity Index (SI) or Tumor Selectivity (TS) using the formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) [1][5]. An SI > 3.0 is generally considered the minimum threshold for a promising therapeutic window.
The table below synthesizes recent experimental data comparing the cytotoxicity of distinct chalcone modifications across matched cancer and normal cell lines.
| Chalcone Derivative | Target Cancer Cell Line (IC₅₀ µM) | Matched Normal Cell Line (IC₅₀ µM) | Selectivity Index (SI) | Key Structural Feature |
| Licochalcone A [1] | B-16 Melanoma (25.89) | 3T3 Fibroblast (33.42) | 1.29 | Natural prenylated chalcone |
| Compound 15 [5] | OSCC lines (Mean 21.7) | HGF / HPLF (Mean 80.0) | 3.7 - 8.6 | 2,4-dimethoxy A-ring substitution |
| O-methylated Deriv. 3 [6] | HepG2 / HeLa (3.03 - 5.92) | MRC-5 Fibroblast (>55.0) | 9.3 - 18.2 | O-methylated phenolic ring |
| Amide-linked Cmpd 32 [2] | MKN-45 Gastric (5.17) | NIH-3T3 (Not Cytotoxic) | High | Amide linkage integration |
| O-alkyl Deriv. 4b [4] | MCF-7 Breast (2.08 - 13.58) | WI-38 Lung (54.59) | ~4.0 - 26.2 | O-alkylated B-ring |
SAR Insight: The data clearly indicates that methoxy and O-alkyl substitutions on the A-ring or B-ring dramatically enhance the Selectivity Index[4][5]. For instance, O-methylated derivative 3 achieves an SI of up to 18.2 against HepG2 cells compared to MRC-5 fibroblasts, significantly outperforming natural counterparts like Licochalcone A[1][6].
Experimental Methodology: Self-Validating Cytotoxicity Workflow
When profiling chalcone derivatives, standardizing the assay is critical. Chalcones are often redox-active and can sometimes interfere with tetrazolium-based dyes (like MTT)[7]. Therefore, a self-validating protocol utilizing orthogonal readouts (e.g., Sulforhodamine B - SRB assay) and strict internal controls is required.
Step-by-Step Protocol for SI Determination
1. Cell Seeding & Matched Controls
-
Action: Seed cancer cells (e.g., HepG2) and tissue-matched normal cells (e.g., MRC-5) at 5,000 cells/well in a 96-well plate. Leave the outer perimeter wells empty (fill with 100 µL PBS).
-
Causality: Using tissue-matched normal cells prevents skewed SI calculations caused by differing basal metabolic rates between distinct tissue types[5]. Filling perimeter wells with PBS mitigates evaporation-induced "edge effects" that artificially inflate variance in outer wells.
2. Compound Preparation & Treatment
-
Action: Prepare a 10 mM stock of the chalcone derivative in 100% DMSO. Perform 1:3 serial dilutions in culture media. Treat cells for 72 hours, ensuring the final DMSO concentration never exceeds 0.5% v/v.
-
Causality: Chalcones are highly hydrophobic. Exceeding 0.5% DMSO introduces vehicle-induced cytotoxicity, confounding the actual drug effect. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[4][6].
3. Viability Assay Execution (SRB Method)
-
Action: Fix cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, then stain with 0.4% SRB solution for 30 minutes. Wash with 1% acetic acid to remove unbound dye, and solubilize the protein-bound dye with 10 mM Tris base.
-
Causality: Unlike MTT, which relies on mitochondrial metabolic rates (which chalcones can directly alter via ROS generation), SRB binds stoichiometrically to cellular proteins[7]. This provides a direct, interference-free proxy for total viable cell mass.
4. Data Acquisition & Validation
-
Action: Read absorbance at 510 nm. Calculate the Z'-factor for the plate using the vehicle control and a blank (cell-free) well.
-
Causality: A Z'-factor > 0.5 validates the assay's robustness. Calculate the IC₅₀ using non-linear regression (curve fit) and derive the SI.
Fig 2: Self-validating high-throughput workflow for determining chalcone Selectivity Index (SI).
Conclusion
The therapeutic utility of chalcone derivatives hinges entirely on their Selectivity Index. While natural chalcones exhibit moderate anticancer properties, synthetic modifications—particularly O-alkylation and amide linkages—drastically widen the therapeutic window by selectively targeting tumor-specific stress pathways (like p53/Bax) while sparing healthy fibroblasts and epithelial cells[2][4][6]. For drug development professionals, utilizing matched normal cell lines and orthogonal viability assays (like SRB) is non-negotiable to prevent false positives and accurately triage lead compounds for in vivo studies.
References
-
Anticancer Research. "Quantitative Structure–Cytotoxicity Relationship of Chalcones." [Link]
-
ACS Omega. "Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer: Cytotoxicity Evaluation and Preliminary Mechanistic Studies." [Link]
-
RSC Advances. "Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects." [Link]
-
MDPI. "Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition." [Link]
-
Taylor & Francis. "Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines."[Link]
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A Researcher's Guide to the In Vivo Validation of Novel Anti-Inflammatory Chalcones
Chalcones, a class of aromatic ketones, are increasingly recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] Their therapeutic potential stems from their ability to modulate key inflammatory pathways.[1][2] This guide offers a comparative framework for the in vivo validation of novel chalcone derivatives, focusing on established animal models and outlining detailed experimental protocols to ensure scientific rigor and reproducibility.
Comparative Analysis of In Vivo Inflammation Models
The selection of an appropriate in vivo model is critical for elucidating the anti-inflammatory properties of novel chalcones. The two most widely utilized and well-characterized models for acute and systemic inflammation are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model, respectively.[3][4]
Carrageenan-Induced Paw Edema: A Model of Acute Localized Inflammation
The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity.[5][6] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by swelling, redness, and pain.[5] The initial phase (0-1.5 hours) is primarily mediated by histamine and serotonin, while the later phase (1.5-5 hours) involves the production of prostaglandins, which are key targets of non-steroidal anti-inflammatory drugs (NSAIDs).[7] This model is particularly useful for evaluating compounds that may inhibit cyclooxygenase (COX) enzymes, a known mechanism for some chalcones.[8]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A Model of Endotoxemia
For assessing the systemic anti-inflammatory effects of chalcones, the LPS-induced model is highly relevant.[4] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade by activating Toll-like receptor 4 (TLR4).[9] This leads to the systemic release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), mimicking aspects of sepsis and other systemic inflammatory conditions.[4][10] This model is invaluable for investigating the ability of chalcones to modulate cytokine production and key signaling pathways like NF-κB and MAPK.[11]
Experimental Workflows and Protocols
To ensure the generation of reliable and comparable data, standardized and well-documented protocols are essential.
Workflow for In Vivo Anti-Inflammatory Studies
Caption: A generalized workflow for in vivo anti-inflammatory validation studies.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step guide for assessing the anti-inflammatory effects of novel chalcones in a rat model.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Novel Chalcone: Receives the test chalcone at various doses (e.g., 10, 25, 50 mg/kg, administered orally).
-
Positive Control: Receives a standard NSAID like Indomethacin (10 mg/kg, orally) or Diclofenac (50 mg/kg, orally).[5][12]
-
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[13]
-
Drug Administration: The respective treatments are administered orally (p.o.) one hour before the induction of inflammation.[5]
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.[5][14]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Euthanasia and Tissue Collection: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be collected for histopathological analysis and biomarker quantification.
Detailed Protocol: LPS-Induced Systemic Inflammation in Mice
This protocol details the procedure for evaluating the systemic anti-inflammatory effects of chalcones.
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle.
-
Novel Chalcone: Receives the test chalcone at various doses (e.g., 10, 25, 50 mg/kg, administered intraperitoneally or orally).
-
Positive Control: Receives a corticosteroid like Dexamethasone (1-5 mg/kg, intraperitoneally).[4]
-
-
Drug Administration: Test compounds are typically administered 30-60 minutes prior to LPS challenge.
-
Induction of Systemic Inflammation: Mice are injected intraperitoneally (i.p.) with LPS (e.g., 1-5 mg/kg).[15][16]
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of inflammation. At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS), blood is collected via cardiac puncture for cytokine analysis.[15] Tissues such as the liver, lungs, and spleen can also be harvested.[10]
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18][19]
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparative analysis.
Table 1: Comparative Efficacy of a Novel Chalcone in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Novel Chalcone | 10 | 25.3 ± 3.1* |
| Novel Chalcone | 25 | 48.7 ± 4.5** |
| Novel Chalcone | 50 | 65.1 ± 5.2 |
| Indomethacin | 10 | 58.9 ± 4.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of a Novel Chalcone on Pro-inflammatory Cytokine Levels in the LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle Control | - | 1250 ± 150 | 850 ± 95 |
| Novel Chalcone | 10 | 980 ± 110 | 650 ± 70* |
| Novel Chalcone | 25 | 620 ± 80 | 410 ± 50 |
| Novel Chalcone | 50 | 350 ± 45 | 220 ± 30 |
| Dexamethasone | 1 | 280 ± 35 | 180 ± 25 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.
Mechanistic Insights: Signaling Pathways and Histopathology
To provide a comprehensive validation, it is essential to investigate the underlying mechanisms of action.
Key Inflammatory Signaling Pathways Targeted by Chalcones
Chalcones often exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] These pathways play a central role in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[2][11]
Caption: Simplified diagram of the NF-κB and MAPK signaling pathways and potential points of intervention by novel chalcones.
Histopathological Analysis
Histopathological examination of inflamed tissues provides crucial visual evidence of the anti-inflammatory effects of chalcones.[20][21] Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).[22] Key observations include a reduction in edema, decreased infiltration of inflammatory cells (e.g., neutrophils), and preservation of tissue architecture in chalcone-treated groups compared to vehicle controls.[23]
Comparative Efficacy with Standard Drugs
A direct comparison with established anti-inflammatory drugs is essential for contextualizing the therapeutic potential of novel chalcones.
Chalcones vs. NSAIDs
Many NSAIDs, such as ibuprofen and diclofenac, primarily act by inhibiting COX enzymes.[12] Some chalcones have also been shown to inhibit COX-2 selectively.[8] The carrageenan-induced paw edema model is particularly well-suited for this comparison, as the late phase of inflammation is largely prostaglandin-dependent.[7]
Chalcones vs. Corticosteroids
Corticosteroids, like dexamethasone, have broad anti-inflammatory effects, including the inhibition of cytokine gene expression.[4] The LPS-induced systemic inflammation model provides an excellent platform for comparing the cytokine-suppressing abilities of novel chalcones with those of corticosteroids.
Conclusion
The in vivo validation of novel chalcones requires a multi-faceted approach that combines robust animal models, standardized protocols, and in-depth mechanistic studies. By employing the comparative methodologies outlined in this guide, researchers can effectively evaluate the anti-inflammatory potential of new chalcone derivatives and generate the high-quality data necessary for further preclinical and clinical development. The promising anti-inflammatory profiles of many chalcones warrant their continued investigation as a potential new class of therapeutic agents for a variety of inflammatory disorders.[24][25][26][27]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]
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Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. National Center for Biotechnology Information. [Link]
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Mancuso, G., Midiri, A., Biondo, C., Beninati, C., Zummo, S., Galbo, R., et al. (2012). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The American Journal of Pathology, 180(1), 312–322. [Link]
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The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. National Center for Biotechnology Information. [Link]
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Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in-silico docking, multitarget bio evaluation and molecular dynamic simulation. ResearchGate. [Link]
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Evrard, M., Kwok, I. W. L., Chong, S. Z., Teng, K. W. W., Becht, E., Chen, J., et al. (2014). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Thrombosis and Haemostasis, 12(2), 264–273. [Link]
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Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. PubMed. [Link]
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A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol. [Link]
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Identification of Chalcone Analogues as Anti-Inflammatory Agents through Regulation of NF-κB and JNK Activation. ResearchGate. [Link]
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Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development. National Center for Biotechnology Information. [Link]
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Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
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Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. National Center for Biotechnology Information. [Link]
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Measurement of TNF-α, IL-6, and KC levels in BALF by ELISA. ResearchGate. [Link]
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In vivo label-free tissue histology through a microstructured imaging window. APL Bioengineering. [Link]
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Benchmarking the Antioxidant Activity of Thienyl Chalcones Against Known Standards: A Comprehensive Guide
Introduction
Thienyl chalcones represent a prominent class of organic compounds characterized by an α,β-unsaturated ketone framework fused with a thiophene moiety[1]. In medicinal chemistry and drug discovery, these compounds have garnered substantial attention due to their diverse biological properties, particularly their robust antioxidant capacity[1]. The incorporation of the electron-rich thiophene ring enhances the molecule's lipophilicity and electron density, facilitating the stabilization of reactive oxygen species (ROS) through resonance delocalization[2].
To rigorously evaluate their therapeutic potential, it is critical to benchmark newly synthesized thienyl chalcones against established antioxidant standards such as Ascorbic Acid, Trolox, and Quercetin[3]. This guide provides a comprehensive, data-driven comparison and details the self-validating experimental protocols required for accurate benchmarking.
Mechanistic Framework: HAT vs. SET Pathways
The antioxidant efficacy of thienyl chalcones is primarily governed by their ability to neutralize free radicals via two distinct mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[4]. The presence of hydroxyl (-OH) and methoxyl (-OCH3) substituents on the chalcone backbone significantly dictates the preferred pathway[4]. Hydroxyl-rich derivatives excel in HAT by donating a hydrogen atom to the radical, whereas the conjugated double bond of the α,β-unsaturated system enhances the SET mechanism by facilitating electron donation and subsequent radical stabilization[4].
Mechanistic pathways (HAT and SET) of radical neutralization by thienyl chalcones.
Self-Validating Experimental Protocols
To ensure scientific integrity, antioxidant assays must function as self-validating systems. This is achieved by running parallel concentration-response curves for both the test compounds (thienyl chalcones) and the reference standards under identical environmental conditions.
Protocol 1: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the electron-donating capacity of a compound. DPPH is a stable free radical that exhibits a deep purple color in methanol, absorbing strongly at 517 nm[4][5].
-
Step 1: Reagent Preparation: Dissolve DPPH in analytical-grade methanol to achieve a concentration of 0.1 mM. Causality: Methanol is chosen because it fully solubilizes both the lipophilic thienyl chalcones and the DPPH radical without participating in hydrogen bonding that could skew HAT mechanisms.
-
Step 2: Sample Dilution: Prepare serial dilutions of the thienyl chalcones and the standard (e.g., Ascorbic Acid) ranging from 1 to 150 µg/mL[4][5].
-
Step 3: Reaction Initiation: Mix 1 mL of the sample solution with 2 mL of the DPPH solution.
-
Step 4: Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. Causality: Darkness prevents the photo-degradation of the DPPH radical, ensuring that any reduction in absorbance is strictly due to the antioxidant's activity.
-
Step 5: Spectrophotometric Analysis: Measure the absorbance at 517 nm. Calculate the percentage of inhibition and determine the IC
50value using non-linear regression.
Protocol 2: ABTS Radical Cation Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay is highly sensitive and applicable to both hydrophilic and lipophilic systems[4]. It measures radical quenching primarily via HAT, though SET can also occur[4].
-
Step 1: Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Causality: Potassium persulfate acts as an oxidizing agent, converting ABTS into its dark green radical cation (ABTS•+) over a 12-16 hour period in the dark.
-
Step 2: Standardization: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 (±0.02) at 734 nm. Causality: Standardizing the initial absorbance ensures assay reproducibility across different batches and laboratories.
-
Step 3: Incubation & Measurement: Add 10 µL of the chalcone or standard (e.g., Quercetin, Trolox) to 1 mL of the diluted ABTS•+ solution. Incubate for 6 minutes and read the absorbance at 734 nm[3][4].
Standardized high-throughput workflow for DPPH and ABTS antioxidant benchmarking assays.
Quantitative Benchmarking & Structure-Activity Relationship (SAR)
When benchmarked against known standards, specific thienyl chalcone derivatives demonstrate exceptional antioxidant profiles. The structural modifications—such as the addition of hydroxyl groups or electron-withdrawing sulfonyl chlorides—directly correlate with their radical scavenging efficiency[3].
The table below summarizes the comparative IC50 values of highly active chalcone derivatives against industry standards:
| Compound / Standard | Assay Type | IC | Structural Highlights & SAR Notes |
| Compound 4e (Thiophenyl-chalcone derivative) | ABTS | 13.12 μM | Features a hydroxyl group and a chlorosulfonyl moiety. The lowest LUMO energy and high electronegativity drive its superior SET capacity[3]. |
| Quercetin (Standard) | ABTS | 15.49 μM | A well-known flavonoid standard. Compound 4e outperforms Quercetin, validating the efficacy of the thienyl-sulfonyl modification[3]. |
| Chalcone 3 (Dimethoxyphenyl derivative) | DPPH | 3.39 µg/mL | The conjugated double bond and specific methoxyl/hydroxyl positioning enhance radical stabilization[5]. |
| Ascorbic Acid (Standard) | DPPH | 2.17 µg/mL | The gold standard for DPPH. Chalcone 3 shows near-equivalent efficacy, highlighting its potent HAT capabilities[5]. |
Analysis of Causality in SAR
The superior ABTS activity of Compound 4e (IC50 = 13.12 μM) compared to Quercetin (IC50 = 15.49 μM) is a direct consequence of its frontier molecular orbital (FMO) dynamics[3]. Quantum chemical calculations reveal that thienyl chalcones with electron-withdrawing groups (like sulfonyl chlorides) possess lower Lowest Unoccupied Molecular Orbital (LUMO) energies and higher electrophilicity indices[3]. This structural tuning makes them highly efficient electron acceptors during the initial phases of radical neutralization, while the presence of a free hydroxyl group provides the necessary proton for the subsequent HAT stabilization[3][4]. Conversely, an excessive number of methoxyl groups without free hydroxyls can sterically hinder the HAT process, resulting in diminished DPPH scavenging activity[4].
Conclusion
Benchmarking thienyl chalcones against standards like Quercetin and Ascorbic Acid reveals that rational structural modifications—specifically the integration of thiophene rings with targeted hydroxyl and sulfonyl substitutions—can yield antioxidant agents that rival or surpass natural flavonoids[3][5]. By employing self-validating DPPH and ABTS protocols, researchers can accurately quantify these structure-activity relationships, paving the way for the development of novel therapeutic antioxidants.
References
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Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters. DergiPark. 2
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Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters (Abstract view). DergiPark. 3
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Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. ACS Omega. 1
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Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Online Press. 5
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Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI.4
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A Senior Application Scientist's Guide to Confirming Chalcone Structures with 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific integrity. Chalcones, a class of open-chain flavonoids with a characteristic α,β-unsaturated ketone core, are of significant interest due to their broad pharmacological activities.[1][2] While 1D NMR provides initial insights, complex substitution patterns on the two aromatic rings can lead to signal overlap, making definitive assignments challenging.[3][4] This guide provides an in-depth comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—to provide unequivocal structural evidence for synthesized chalcones.
The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[2][5][6] While the reaction is robust, the potential for side products and isomeric mixtures necessitates rigorous characterization of the final product.[6]
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy disperses NMR signals across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.[7][8] This allows for a detailed mapping of the molecular framework, providing a self-validating system for structural confirmation.[9]
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The COSY experiment is the foundational 2D NMR technique for identifying proton-proton (¹H-¹H) spin-spin coupling networks.[9][10] It is indispensable for tracing the connectivity of protons within a molecule, particularly in the aliphatic and aromatic regions of a chalcone's spectrum.
Causality Behind the Experiment: COSY identifies protons that are coupled to each other, typically through two or three bonds.[3] This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons.[8] For a chalcone, this is crucial for:
-
Confirming the α,β-Unsaturated System: A distinct cross-peak between the α- and β-vinylic protons provides definitive evidence of their coupling and, by extension, the core chalcone structure.[4]
-
Assigning Aromatic Spin Systems: In cases of substituted aromatic rings, COSY can trace the connectivity of adjacent protons, aiding in the assignment of complex multiplets.[11]
Experimental Workflow for COSY:
Caption: Workflow for a COSY experiment.
Data Interpretation:
| Correlation Observed | Structural Information Confirmed |
| Cross-peak between H-α and H-β | Confirms the α,β-unsaturated ketone system. |
| Cross-peaks between aromatic protons | Establishes connectivity within the aromatic rings. |
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH).[9][12] This is an incredibly powerful tool for assigning the carbon skeleton of a molecule.
Causality Behind the Experiment: HSQC provides a direct link between the proton and carbon spectra.[12] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[9] For chalcone analysis, this allows for:
-
Unambiguous Carbon Assignment: By identifying the proton attached to a specific carbon, the carbon's chemical shift can be definitively assigned.[13]
-
Resolution of Ambiguity: In cases where carbon signals are close in chemical shift, HSQC can differentiate them based on the chemical shift of the attached proton.
Experimental Workflow for HSQC:
Caption: Workflow for an HSQC experiment.
Data Interpretation:
| Correlation Observed | Structural Information Confirmed |
| Cross-peak between a proton and a carbon signal | Confirms a direct one-bond attachment. |
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
The HMBC experiment is arguably the most powerful 2D NMR technique for complete structural elucidation. It reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[9][12]
Causality Behind the Experiment: HMBC provides long-range connectivity information, allowing the assembly of molecular fragments into a complete structure.[12] For chalcones, HMBC is critical for:
-
Connecting the Rings to the Core: HMBC correlations from the vinylic protons (H-α and H-β) to the carbons of the aromatic rings and the carbonyl carbon definitively link the different parts of the molecule.[13][14]
-
Assigning Quaternary Carbons: Since quaternary carbons do not have attached protons, they are not observed in an HSQC spectrum. HMBC is the primary method for assigning these carbons through their long-range couplings to nearby protons.[13]
-
Confirming Substituent Placement: Correlations from protons on the aromatic rings to the carbons of substituents (e.g., methoxy groups) confirm their position.
Experimental Workflow for HMBC:
Caption: Workflow for an HMBC experiment.
Data Interpretation:
| Correlation Observed | Structural Information Confirmed |
| H-α to Carbonyl Carbon (C=O) | Confirms the α-position relative to the carbonyl. |
| H-β to Carbonyl Carbon (C=O) | Confirms the β-position relative to the carbonyl. |
| H-α to Aromatic Carbons | Connects the α,β-unsaturated system to one of the aromatic rings. |
| H-β to Aromatic Carbons | Connects the α,β-unsaturated system to the other aromatic ring. |
| Aromatic protons to quaternary carbons | Allows for the assignment of non-protonated carbons. |
Comparative Summary of 2D NMR Techniques for Chalcone Analysis
| Technique | Primary Information | Key Application for Chalcones |
| COSY | ¹H-¹H correlations (2-3 bonds) | - Confirming the H-α/H-β coupling. - Tracing aromatic spin systems. |
| HSQC | ¹H-¹³C correlations (1 bond) | - Assigning protonated carbons. - Resolving overlapping carbon signals. |
| HMBC | ¹H-¹³C correlations (2-3 bonds) | - Assembling the complete molecular framework. - Assigning quaternary carbons. - Confirming substituent positions. |
Experimental Protocols
Sample Preparation:
-
Weigh 5-10 mg of the purified chalcone sample.[10]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][15]
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[3]
General 2D NMR Acquisition:
-
It is recommended to run 2D NMR experiments without sample spinning to minimize t1 noise.[16][17]
-
Acquire a standard 1D ¹H NMR spectrum to determine the optimal spectral width and transmitter offset.[18][19]
-
For heteronuclear experiments (HSQC, HMBC), a 1D ¹³C spectrum is also useful for setting the spectral width in the indirect dimension.[20][21]
COSY (cosygpqf pulse program):
-
Set the spectral width in both dimensions (F1 and F2) based on the 1D ¹H spectrum.[16]
-
Set the number of scans (ns) and dummy scans (ds) according to the sample concentration.[18]
-
Start the acquisition.[18]
-
Process the data with a 2D Fourier transform (xfb).[16]
HSQC (hsqcedetgpsisp2.3 pulse program):
-
Set the spectral width in F2 (¹H dimension) and F1 (¹³C dimension) based on the 1D spectra.[17][21]
-
Set the number of scans (ns) and dummy scans (ds).[24]
-
Start the acquisition.[17]
-
Process the data with a 2D Fourier transform.[12]
HMBC (hmbcgplpndqf pulse program):
-
Load a standard HMBC parameter set.[20]
-
Set the spectral width in F2 (¹H dimension) and F1 (¹³C dimension) based on the 1D spectra.[20][25]
-
The long-range coupling delay (d6) is typically optimized for a J-coupling of around 8 Hz.[20]
-
Set the number of scans (ns) and dummy scans (ds).[20]
-
Start the acquisition.[20]
-
Process the data with a 2D Fourier transform.[20]
Conclusion
While 1D NMR is an essential first step in the characterization of synthesized chalcones, a combination of 2D NMR techniques is necessary for complete and unambiguous structural confirmation.[7][15] COSY provides the initial map of the proton network, HSQC links the protons to their directly attached carbons, and HMBC provides the long-range correlations needed to piece the entire molecular puzzle together. By employing this suite of experiments, researchers can ensure the scientific integrity of their work and confidently report the structures of novel chalcone derivatives.
References
- How to synthesize chalcones by Claisen-Schmidt condensation - YouTube.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace.
- Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct.
- Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy - Benchchem.
-
Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
- Gradient Enhanced HMBC - NMR Facility, UCSB Chem and Biochem.
- nmr training.
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- HSQC and HMBC for Topspin.
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Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - Uniba.it. Available at: [Link]
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Safety Operating Guide
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one proper disposal procedures
As a Senior Application Scientist overseeing chemical lifecycle management, I frequently consult with drug development professionals on the safe handling of reactive intermediates. 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one is a prominent thienyl chalcone derivative widely utilized as a precursor for synthesizing pyrazoles, pyrimidines, and other biologically active heterocycles[1].
However, its structural features—specifically the combination of a thiophene ring and an α,β-unsaturated ketone—make it a potent Michael acceptor. This reactivity, while highly desirable in synthetic medicinal chemistry, translates to specific toxicological and environmental hazards[2]. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and scientific integrity.
Below is the definitive operational guide for the safe handling, segregation, and disposal of this thienyl chalcone derivative.
Physicochemical Profiling and Hazard Rationale
To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. The α,β-unsaturated carbonyl system is highly reactive toward nucleophiles, including biological thiols. This explains its pharmacological efficacy but also dictates its potential as a severe skin/eye irritant and an aquatic toxin.
Table 1: Quantitative Data & Operational Implications
| Property | Value / Characteristic | Operational Implication for Disposal |
| Chemical Formula | C₁₄H₁₂O₂S | Contains sulfur; mandates specific thermal destruction protocols to manage SOₓ emissions[3]. |
| Molecular Weight | 244.31 g/mol | Solid at room temperature; poses a fine dust inhalation risk during transfer. |
| Chemical Reactivity | Michael Acceptor | Can react exothermically with strong nucleophiles or bases. Must be segregated from reactive amines. |
| Environmental Hazard | Toxic to aquatic ecosystems | Absolute prohibition from drain disposal or municipal trash[4][5]. |
Mechanistic Rationale for Disposal Protocols
Why do we isolate thienyl chalcones from general organic waste? Thiophene derivatives exhibit significant environmental persistence and bioaccumulation potential. Discharging them into municipal wastewater systems disrupts aquatic ecosystems by covalently binding to proteins in aquatic organisms.
Furthermore, mixing this compound with strong oxidizing agents in a general waste carboy can lead to uncontrolled oxidative cleavage of the double bond. This generates heat and potentially explosive peroxides or sulfoxides[5]. A self-validating protocol ensures that at every step—from collection to final destruction—the chemical environment is controlled, predictable, and visually verifiable.
Step-by-Step Experimental Workflow for Waste Segregation
This methodology provides a foolproof, step-by-step operational plan for handling 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one waste safely.
Phase 1: Preparation and Spill Management
-
PPE Verification: Don chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat. All handling, weighing, and transfer must occur within a certified chemical fume hood with a face velocity of at least 100 fpm[4].
-
Spill Containment: In the event of a powder or solution spill, never use combustible materials like paper towels. The friction or chemical incompatibility could trigger a reaction. Instead, cover the spill with an inert absorbent such as vermiculite or dry sand[5].
-
Collection: Use non-sparking tools (e.g., a plastic or Teflon scoop) to sweep the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) or amber glass container.
Phase 2: Routine Waste Segregation
-
Solid Waste: Collect all unreacted starting material, contaminated filter paper, and TLC plates in a dedicated solid hazardous waste container.
-
Liquid Waste: If the chalcone is dissolved in a solvent (e.g., ethanol, dichloromethane) during a reaction workup, segregate the waste based on the solvent type.
-
Halogenated solvents (like DCM) must go into a "Halogenated Organic Waste" carboy.
-
Ethanol or ethyl acetate solutions go into "Non-Halogenated Organic Waste."
-
Critical Causality: Do not mix with acidic or basic aqueous waste to prevent unintended aldol condensations or Michael addition side-reactions inside the sealed carboy.
-
-
Decontamination: Rinse contaminated glassware with a minimal amount of acetone. Collect this rinsate in the appropriate organic waste carboy before washing the glassware with standard laboratory detergent and water.
Phase 3: Labeling and Final Transfer
-
Labeling: Affix a standardized hazardous waste tag. Explicitly write the full chemical name: "1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one" and check the boxes for "Toxic" and "Environmental Hazard." Do not use shorthand or structural abbreviations[4].
-
Storage: Store the sealed container in a secondary containment tray in a cool, dry, well-ventilated satellite accumulation area, strictly away from strong oxidizers and heat sources[5].
-
EHS Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department for final removal. High-temperature thermal destruction (incineration) is the EPA-preferred method for complex heterocyclic waste, ensuring complete breakdown of the thiophene ring without generating toxic byproducts[3].
Disposal Workflow Visualization
The following decision tree maps the logical relationships for segregating and containing this specific chemical waste based on its physical state.
Figure 1: Decision tree for the segregation, containment, and disposal of thienyl chalcone waste.
References
-
US EPA. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[Link]
-
ACS Omega. Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones.[Link]
-
MDPI. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, a chalcone derivative, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
Inferred Hazard Profile:
-
Skin Irritation: Chalcones are known to be skin irritants.[2] Prolonged contact with the solid powder or solutions can lead to redness, itching, or dermatitis.[3]
-
Eye Irritation: As a fine powder, the compound poses a significant risk of causing serious eye irritation upon contact.[3][4]
-
Respiratory Tract Irritation: Inhalation of airborne powder can irritate the respiratory system.[3][4]
-
Toxicity: While acute toxicity data is limited, many organic fine chemicals can be harmful if swallowed or inhaled in significant quantities.[5][6]
-
Combustion Hazards: The thiophene moiety suggests that combustion may produce toxic sulfur oxide fumes.[7]
This hazard profile dictates a PPE strategy focused on creating a complete barrier against skin contact, eye exposure, and inhalation.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table outlines the minimum required PPE for handling 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical safety goggles (sealed) | Nitrile gloves (double-gloved recommended) | Long-sleeved lab coat, fully buttoned | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical safety goggles or face shield over glasses | Nitrile gloves | Long-sleeved lab coat | Work within a certified chemical fume hood |
| Transferring Solutions | Chemical safety goggles | Nitrile gloves | Long-sleeved lab coat | Well-ventilated area (fume hood preferred) |
| Large-Scale Operations (>10g) | Face shield over chemical safety goggles | Chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant apron over lab coat or Type 5/6 disposable coverall[8] | Work within a certified chemical fume hood |
| Spill Cleanup | Face shield over chemical safety goggles | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coverall (Type 5/6)[8] | NIOSH-approved respirator with appropriate cartridges[9] |
Eye and Face Protection
Why: The primary risk when handling the solid is airborne dust. Standard safety glasses offer insufficient protection against fine particulates.
-
Chemical Safety Goggles: These are essential as they form a seal around the eyes, preventing entry of dust from the top, bottom, and sides.[10]
-
Face Shield: For tasks with a higher risk of splashes (e.g., preparing concentrated solutions, cleaning up spills), a face shield should be worn in addition to safety goggles to protect the entire face.[11]
Skin and Body Protection
Why: Direct skin contact is a primary route of exposure. Chalcones are known skin irritants.[2]
-
Gloves: Nitrile gloves provide good protection against incidental splashes of many organic chemicals and are suitable for handling the solid.[10] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solvents, consider more robust options like neoprene or butyl rubber.[10] Double-gloving is a prudent measure when weighing the powder to allow for easy removal of a contaminated outer glove.
-
Lab Coat: A standard, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing.[12] It should be fully buttoned.
-
Coveralls/Aprons: For larger-scale work or spill response, a polyethylene-coated or similar chemical-resistant apron or disposable Type 5/6 coverall provides a higher level of protection against particulate matter and splashes.[8][11]
Respiratory Protection
Why: Fine powders can easily become airborne and inhaled, causing respiratory irritation.[3]
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and initial dissolution, must be performed inside a certified chemical fume hood. This engineering control is the most effective way to prevent inhalation of the powder.[13]
-
NIOSH-Approved Respirator: In the event of a significant spill outside of a fume hood or if engineering controls fail, a NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges is necessary.[9] All personnel requiring respirator use must be properly fit-tested and trained.
Operational and Disposal Plans
A safe workflow integrates PPE use with procedural steps. The following diagram and protocols outline the complete handling and disposal lifecycle for 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one.
Caption: Safe handling and disposal workflow for 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one.
Protocol 1: Safe Handling and Use
-
Preparation: Before handling, designate a work area inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[6]
-
Don PPE: Put on all required PPE as outlined in the table above. For handling the solid, this includes a lab coat, sealed safety goggles, and double nitrile gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound onto weighing paper or into a container directly within the fume hood. Avoid creating dust clouds. Use a spatula to gently transfer the powder.
-
Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the chance of powder dispersal. Ensure the container is appropriately sized to avoid splashes.
-
Post-Use Decontamination: After use, wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened towel (e.g., ethanol or acetone, depending on compatibility) to remove any residual powder. Dispose of the towel as solid chemical waste.
Protocol 2: Spill Management
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a fume hood.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and coveralls.[13]
-
Containment: For a solid spill, gently cover with a chemical absorbent pad to prevent it from becoming airborne. Do not sweep dry powder.
-
Cleanup: Carefully collect the absorbed material and spilled powder using spark-proof tools and place it into a labeled, sealable waste container.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent and wash with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Protocol 3: Disposal Plan
-
Waste Characterization: Treat all waste containing 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one (solid, solutions, contaminated consumables) as hazardous chemical waste.[14]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[7] Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[13]
-
Final Disposal: The final disposal will be managed by your institution's EHS-approved hazardous waste contractor.[9] Never dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, fostering a laboratory environment where scientific advancement and personal safety are paramount.
References
- BenchChem. (n.d.). Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols.
- Custom Workwear Manufacturer. (n.d.). Industry Applications: Chemical PPE for Pharma, AgriChem, Oil & Gas, Paints, and Labs.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Books. (n.d.). 4.2.4.1. Preparation of Chalcone and Its Further Robinson Annulation with Ethyl Acetoacetate.
- BenchChem. (n.d.). Proper Disposal of Ethyl hydroxy(3-thienyl)acetate: A Guide for Laboratory Professionals.
- NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Uniscend. (2025, October 25). 10 Different Types Of PPE In The Chemical Industry.
- Fisher Scientific. (n.d.). 4'-Methoxypropiophenone Safety Data Sheet.
- MilliporeSigma. (n.d.). 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one.
- JETIR. (2020, July). SYNTHESIS OF CHALCONES.
- Fisher Scientific. (2023, September 1). 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde Safety Data Sheet.
- BenchChem. (n.d.). Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide.
- Echemi. (n.d.). (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE Safety Data Sheets.
- AK Scientific, Inc. (n.d.). N-Ethyl-1-(4-methoxyphenyl)propan-2-amine Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). 4'-Methoxypropiophenone Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
